1-(2,4-Difluorophenyl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHHDTNIOCSTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370551 | |
| Record name | 2,4-DIFLUOROPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274682-91-6 | |
| Record name | 2,4-DIFLUOROPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluorophenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2,4-Difluorophenyl)propan-2-one CAS number and properties
An In-depth Technical Guide to 1-(2,4-Difluorophenyl)propan-2-one
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 274682-91-6), a fluorinated aromatic ketone of significant interest in synthetic organic chemistry. The strategic placement of fluorine atoms on the phenyl ring imparts unique electronic properties that make this compound a valuable intermediate and building block, particularly in the fields of pharmaceutical and agrochemical research. This document details the compound's physicochemical properties, outlines a representative synthetic protocol, discusses its applications in drug development, provides essential safety and handling information, and interprets its expected spectroscopic characteristics. The content herein is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
This compound is a ketone derivative characterized by a 2,4-difluorophenyl group attached to an acetone moiety via a methylene bridge. The high electronegativity of the fluorine atoms significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a desirable precursor for developing bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 274682-91-6 | [2][3][4] |
| Molecular Formula | C₉H₈F₂O | [3] |
| Molecular Weight | 170.16 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| Purity | ≥97% (as commercially available) | [3] |
| Calculated LogP | 2.558 (for isomer 85068-30-0) | [5] |
| Calculated Boiling Point | 494.37 K (221.22 °C) (for isomer 85068-30-0) | [5] |
Note: Some physical properties are based on the closely related isomer 1-(2,4-difluorophenyl)propan-1-one (CAS: 85068-30-0) due to limited available data for the propan-2-one isomer and are provided for estimation purposes.
Synthesis Protocol: Phase-Transfer Catalyzed Methylation
A common and efficient method for synthesizing this compound involves the methylation of a precursor under phase-transfer catalysis (PTC) conditions. This approach is advantageous as it allows for the reaction between water-soluble and organic-soluble reactants in a heterogeneous system, often leading to higher yields and milder reaction conditions.
Causality and Experimental Rationale
The described synthesis utilizes the precursor 1-(2,4-difluorophenyl)acetonitrile, which is first hydrolyzed to the corresponding phenylacetic acid and then converted to the ketone. An alternative, more direct route involves the C-alkylation of a suitable precursor. A plausible method is the methylation of (2,4-difluorophenyl)acetonitrile followed by hydrolysis and decarboxylation, or the direct methylation of 1-(2,4-difluorophenyl)ethanone.
A related synthesis for a similar structure involves the methylation of a precursor using iodomethane in the presence of a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulphate.[6] The catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the carbon alpha to the phenyl ring, creating a nucleophile that then attacks the iodomethane.
Step-by-Step Methodology
-
Reaction Setup: To a stirred, ice-cooled solution of the precursor (e.g., 1-(2,4-difluorophenyl)ethanone) in a suitable organic solvent (e.g., chloroform or dichloromethane) is added tetra-n-butylammonium hydrogen sulphate (as the phase-transfer catalyst) and iodomethane.
-
Base Addition: A solution of sodium hydroxide in water is added dropwise to the mixture while maintaining the cool temperature.[6]
-
Reaction Monitoring: The reaction is stirred vigorously and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Visualization of Synthesis Workflow
Caption: Phase-transfer catalyzed synthesis workflow.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The difluorophenyl moiety in this compound can improve metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1]
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, most notably antifungal agents. For instance, the structurally related compound, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole), is a widely used antifungal medication whose synthesis relies on a difluorophenyl ketone precursor.[7][8] The propan-2-one structure is also a key feature in certain inhibitors of serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for anti-inflammatory drugs.[9]
Caption: Role as a key pharmaceutical intermediate.
Spectroscopic Data Analysis (Predicted)
Table 2: Predicted Spectroscopic Signatures
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons | δ 6.8-7.5 ppm | Complex multiplets due to F-H coupling on the difluorosubstituted aromatic ring. |
| Methylene Protons (-CH₂-) | δ ~3.8 ppm | Singlet (or narrowly split), deshielded by both the aromatic ring and the adjacent carbonyl group. | |
| Methyl Protons (-CH₃) | δ ~2.2 ppm | Singlet, characteristic chemical shift for a methyl ketone. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ > 200 ppm | Typical chemical shift for a ketone carbon. |
| Aromatic Carbons | δ 100-165 ppm | Multiple signals, with two carbons showing large C-F coupling constants. | |
| Methylene Carbon (-CH₂-) | δ ~50 ppm | Aliphatic carbon adjacent to both the ring and carbonyl. | |
| Methyl Carbon (-CH₃) | δ ~30 ppm | Aliphatic carbon of the methyl ketone. | |
| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ | Strong, sharp absorption characteristic of a ketone carbonyl group.[10] |
| C-F Stretch | 1100-1300 cm⁻¹ | Strong absorptions typical for aryl fluorides. | |
| Aromatic C=C Stretch | ~1600 cm⁻¹ | Absorptions characteristic of the phenyl ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 170 | Corresponds to the molecular weight of C₉H₈F₂O. |
| Key Fragments | m/z = 127, 43 | Loss of the acetyl group ([M-43]⁺) to give the difluorobenzyl cation, and the acetyl cation ([CH₃CO]⁺). |
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.
-
Potential Health Effects: May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed or absorbed through the skin.[4]
-
First Aid Measures:
-
Handling and Storage: Avoid breathing vapor or mist. Avoid contact with skin and eyes. Store in a cool, dry place in a tightly closed container.[4][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4][12]
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. Wear a self-contained breathing apparatus (SCBA).[4]
References
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AbacipharmTech. This compound.
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Fisher Scientific. This compound, 97% Purity, C9H8F2O, 1 gram.
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Cheméo. Chemical Properties of 1-Propanone, 1-(2,4-difluorophenyl)- (CAS 85068-30-0).
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Chemsrc. This compound | CAS#:274682-91-6.
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PrepChem. Synthesis of (ii) 1-(2,4-Difluorophenyl)-2-(pyrazin-2-yl)propan-1-one.
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Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
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Zafrani, Y. et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH).
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PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.
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PubChem. 2',4'-Difluoropropiophenone.
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PubChem. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol.
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University of Calgary. Spectra Problem #7 Solution.
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
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CymitQuimica. Safety Data Sheet.
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Pfaltz & Bauer. SAFETY DATA SHEET.
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- 7. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 8. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
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synthesis of 1-(2,4-Difluorophenyl)propan-2-one from 1,3-difluorobenzene
An In-Depth Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)propan-2-one from 1,3-Difluorobenzene
Abstract
This compound, also known as 2,4-difluorophenylacetone, is a valuable ketone intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a difluorinated phenyl ring, imparts unique electronic and metabolic properties to target molecules. This guide provides a comprehensive technical overview of viable synthetic pathways for the preparation of this compound, starting from the readily available precursor, 1,3-difluorobenzene. We will delve into two primary, multi-step strategies: a classical approach via Friedel-Crafts acylation followed by homologation, and a more direct route utilizing acetoacetic ester synthesis. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to equip researchers and process chemists with the knowledge to select and execute the optimal synthesis for their specific needs.
Introduction: The Synthetic Challenge
The presents a key regiochemical challenge. The final product possesses a 2,4-difluoro substitution pattern, while the starting material is a 1,3-isomer. Therefore, any successful synthesis must inherently control the position of incoming substituents on the aromatic ring. The fluorine atoms on the 1,3-difluorobenzene ring are strongly electron-withdrawing via the inductive effect (-I) but are also electron-donating through resonance (+M).[1] In electrophilic aromatic substitution reactions, they act as deactivating but ortho-, para-directors. This directing effect is the cornerstone of the initial transformations, enabling the conversion of the 1,3-difluoro motif into the desired 2,4-difluoro-substituted intermediate.
The primary challenge then becomes the construction of the acetone (-CH₂COCH₃) side chain. A direct Friedel-Crafts reaction with a three-carbon acylating agent like propionyl chloride would yield the isomeric ketone, 1-(2,4-difluorophenyl)propan-1-one, not the target molecule. Therefore, multi-step strategies are required to build the correct side-chain structure.
Retrosynthetic Analysis
A retrosynthetic analysis reveals several potential disconnections for this compound. The most logical approaches involve forming the aryl-carbon bond as a key step, leveraging the predictable reactivity of the 1,3-difluorobenzene starting material.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: Friedel-Crafts Acylation and Homologation
This classical, albeit lengthy, route builds the target molecule by first establishing a functional group on the aromatic ring via Friedel-Crafts acylation and then chemically extending the carbon chain.
Principle and Mechanism
The cornerstone of this pathway is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings.[2] The reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl chloride and a Lewis acid catalyst (typically AlCl₃), attacks the electron-rich arene.[3][4]
For 1,3-difluorobenzene, the fluorine atoms direct the incoming electrophile to the C4 position (para to one fluorine and ortho to the other), which is the most electronically activated and sterically accessible site. This regioselectivity reliably produces the desired 2,4-difluoro substitution pattern in the product.[1]
Caption: Mechanism of Friedel-Crafts acylation on 1,3-difluorobenzene.
Experimental Protocols
Step 1: Synthesis of 2,4-Difluoroacetophenone
This protocol describes the acylation of 1,3-difluorobenzene to form the key ketone intermediate.
-
Materials: 1,3-difluorobenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1,3-difluorobenzene (1.0 equivalent) to the stirred suspension.
-
Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluoroacetophenone, which can be purified by vacuum distillation.
-
Step 2: Subsequent Homologation Steps
The conversion of 2,4-difluoroacetophenone to the final product, this compound, requires a three-step sequence:
-
Haloform Reaction: The acetophenone is converted to 2,4-difluorobenzoic acid using sodium hypobromite or hypochlorite.
-
Arndt-Eistert Homologation: The benzoic acid is converted to its acid chloride, then reacted with diazomethane to form a diazoketone. Wolff rearrangement in the presence of water yields 2,4-difluorophenylacetic acid, successfully adding the required methylene (-CH₂-) group.
-
Ketone Formation: The resulting phenylacetic acid is converted to its acid chloride (e.g., using thionyl chloride) and subsequently reacted with a methyl organometallic reagent, such as methylmagnesium bromide or dimethylcadmium, to form the target ketone.
Due to the use of hazardous reagents like diazomethane and the multi-step nature, this route is often less preferred than the more convergent pathway described next.
Synthetic Pathway II: The Acetoacetic Ester Synthesis Route
This elegant and efficient pathway is often the preferred method in a research setting. It relies on the initial synthesis of an activated aryl halide, which then undergoes a nucleophilic substitution with the enolate of ethyl acetoacetate.
Principle and Strategy
The logic of this route is to first install a good leaving group (bromine) at the desired C4 position of the 1,3-difluorobenzene ring. The resulting 1-bromo-2,4-difluorobenzene is activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para-fluorine atoms. Reaction with the sodium salt of ethyl acetoacetate forms a C-C bond, installing the complete carbon backbone of the side chain. A final acidic hydrolysis and decarboxylation step cleanly furnishes the target ketone.
Caption: Workflow for the Acetoacetic Ester Synthesis Pathway.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2,4-difluorobenzene
-
Materials: 1,3-difluorobenzene, bromine, iron filings (or FeBr₃), carbon tetrachloride (or other inert solvent).
-
Procedure:
-
In a flask protected from light and fitted with a reflux condenser and dropping funnel, place 1,3-difluorobenzene (1.0 equivalent) and a catalytic amount of iron filings.
-
Slowly add bromine (1.05 equivalents) dropwise with stirring. The reaction is exothermic and may require cooling to maintain a moderate rate.
-
After the addition, gently warm the mixture (e.g., to 40-50 °C) for 2-3 hours until the evolution of HBr gas ceases.
-
Cool the mixture and wash with water, followed by a dilute solution of sodium bisulfite to remove excess bromine, and finally with water again.
-
Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation to obtain pure 1-bromo-2,4-difluorobenzene.
-
Step 2: Synthesis of Ethyl 2-(2,4-difluorophenyl)acetoacetate
-
Materials: Sodium metal, absolute ethanol, ethyl acetoacetate, 1-bromo-2,4-difluorobenzene, anhydrous toluene.
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere.
-
After all the sodium has reacted, add ethyl acetoacetate (1.0 equivalent) dropwise to the cooled solution to form the sodium enolate.
-
Remove the ethanol under reduced pressure. Add anhydrous toluene to the solid residue.
-
Add 1-bromo-2,4-difluorobenzene (0.9 equivalents) to the suspension and heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting bromide.
-
Cool the reaction mixture, wash with water to remove inorganic salts, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure. The crude product can be used directly in the next step or purified by vacuum distillation.
-
Step 3: Synthesis of this compound
-
Materials: Crude ethyl 2-(2,4-difluorophenyl)acetoacetate, sulfuric acid (or HCl), water.
-
Procedure:
-
To the crude product from the previous step, add a dilute solution of sulfuric acid (e.g., 10-15% v/v).
-
Heat the mixture to reflux for 4-6 hours. The hydrolysis and subsequent decarboxylation will cause the evolution of CO₂ gas.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product.
-
Comparative Analysis of Synthetic Routes
| Parameter | Route I: Friedel-Crafts & Homologation | Route II: Acetoacetic Ester Synthesis |
| Number of Steps | 5 (Acylation, Haloform, Acid Chloride, Arndt-Eistert, Ketone Formation) | 3 (Bromination, SNAr, Hydrolysis/Decarboxylation) |
| Overall Yield | Low to Moderate | Moderate to Good |
| Key Reagents | AlCl₃, NaOBr, SOCl₂, Diazomethane | Br₂, Na, Ethyl Acetoacetate |
| Safety Concerns | Use of highly toxic and explosive diazomethane. | Use of metallic sodium and elemental bromine. |
| Scalability | Poor, due to the hazards and complexity of the Arndt-Eistert reaction. | Good, based on classical and scalable organic reactions. |
| Simplicity | Complex, with multiple intermediate purifications. | Relatively straightforward and convergent. |
Conclusion
While several pathways can theoretically lead to this compound from 1,3-difluorobenzene, the Acetoacetic Ester Synthesis (Route II) emerges as the most practical and efficient method. It involves fewer steps, avoids the use of exceptionally hazardous reagents like diazomethane, and is built upon well-understood, scalable reactions. The key to this route is the predictable regioselectivity of the initial electrophilic bromination, which correctly establishes the 2,4-difluoro substitution pattern required for the subsequent nucleophilic aromatic substitution. For researchers and drug development professionals, this pathway offers a reliable and robust solution for accessing this important synthetic intermediate.
References
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link][3]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link][2]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link][5]
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Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Online] Available at: [Link][6]
-
Khan Academy. Friedel-Crafts acylation. [Online] YouTube. Available at: [Link][4]
-
ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. [Online] Available at: [Link][7]
-
Bartleby. Friedel-Crafts Acylation Lab Report. [Online] Available at: [Link][8]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Online] Available at: [Link][9]
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A Technical Guide to 1-(2,4-Difluorophenyl)propan-2-one: Synthesis, Characterization, and Applications in Medicinal Chemistry
Introduction and Nomenclature
In the landscape of modern drug discovery, fluorinated organic compounds represent a cornerstone of medicinal chemistry. The strategic introduction of fluorine atoms can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a detailed technical overview of 1-(2,4-Difluorophenyl)propan-2-one , a versatile ketone-containing building block of significant interest to researchers and drug development professionals.
The formal IUPAC name for this compound is This compound .[2] Its structure consists of a propan-2-one (acetone) backbone where one of the methyl groups is substituted with a 2,4-difluorobenzyl moiety.[2][3] It is crucial to distinguish this compound from its structural isomer, 1-(2,4-difluorophenyl)propan-1-one (also known as 2',4'-difluoropropiophenone), where the carbonyl group is located on the first carbon of the propane chain, directly attached to the aromatic ring.[4] This guide will focus exclusively on the propan-2-one isomer.
Chemical Structure:
-
Molecular Formula: C₉H₈F₂O[5]
-
SMILES: CC(=O)Cc1ccc(F)cc1F
-
InChI Key: BANVZEUCJHUPOI-UHFFFAOYSA-N (analogue)[2]
Physicochemical Properties
The physicochemical properties of a synthetic building block are critical for planning reactions, purification, and formulation. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 274682-91-6 | [5] |
| Molecular Weight | 170.16 g/mol | [4] |
| Appearance | (Expected) Colorless to pale yellow liquid | N/A |
| Boiling Point | (Predicted) ~220-230 °C at 760 mmHg | N/A |
| Density | (Predicted) ~1.2 g/cm³ | N/A |
| LogP (Octanol/Water) | (Predicted) 2.3 | [4] |
Note: Some properties are predicted based on computational models due to limited available experimental data for this specific isomer.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via the alkylation of an acetone enolate with a suitable 2,4-difluorobenzyl electrophile. The following protocol outlines a robust and scalable method.
Experimental Protocol: Synthesis via Enolate Alkylation
Objective: To synthesize this compound from 2,4-difluorobenzyl bromide and acetone.
Materials:
-
Acetone (dried over molecular sieves)
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
2,4-Difluorobenzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Generation of Lithium Diisopropylamide (LDA):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 equivalents) dropwise via syringe. The choice of a strong, non-nucleophilic base like LDA is critical to ensure rapid and complete deprotonation of acetone without competing side reactions like aldol condensation or nucleophilic attack on the carbonyl.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of the LDA base.
-
-
Formation of Acetone Enolate:
-
In a separate flame-dried flask, dissolve anhydrous acetone (1.5 equivalents) in anhydrous THF (50 mL).
-
Cool this solution to -78 °C.
-
Slowly transfer the acetone solution to the LDA solution via cannula. Using an excess of acetone helps to ensure the complete consumption of the valuable benzyl bromide electrophile. The low temperature (-78 °C) is essential to maintain the kinetic lithium enolate, preventing self-condensation.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
-
Alkylation Reaction:
-
Dissolve 2,4-difluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the benzyl bromide solution dropwise to the cold enolate solution. This slow addition minimizes side reactions and local concentration effects.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates any remaining enolate and neutralizes the base.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The title compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. Its utility stems from two key structural features: the reactive ketone functionality and the biologically significant 2,4-difluorophenyl group.
Role as a Precursor to Antifungal Agents
The 2,4-difluorophenyl moiety is a hallmark of several highly successful azole antifungal drugs, most notably Fluconazole.[6] The synthesis of Fluconazole and its analogues often involves intermediates derived from 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol or similar structures.[7][8] While not a direct precursor, this compound can be readily converted into such scaffolds. For example, the ketone can be transformed into an epoxide or a tertiary alcohol, which then serves as an anchor point for introducing the pharmacologically essential 1,2,4-triazole rings.[6]
Pathway to Bioactive Scaffolds
The diagram below illustrates a conceptual pathway where this compound serves as a starting point for the synthesis of a core structure related to azole antifungals. This transformation highlights its strategic value in medicinal chemistry programs.
Caption: Conceptual pathway from the ketone to a key antifungal scaffold.
Analytical Characterization
Unambiguous structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | δ ~7.0-7.2 ppm: Multiplet, 2H (aromatic protons ortho/para to benzyl CH₂).δ ~6.8-6.9 ppm: Multiplet, 1H (aromatic proton ortho to both F atoms).δ ~3.7 ppm: Singlet, 2H (benzyl CH₂ adjacent to ketone).δ ~2.2 ppm: Singlet, 3H (methyl CH₃ of acetone moiety). |
| ¹³C NMR | δ ~206 ppm: Carbonyl (C=O).δ ~160-164 ppm: Aromatic C-F (2 carbons, with large J-coupling).δ ~131 ppm: Aromatic CH.δ ~122 ppm: Aromatic quaternary carbon.δ ~111 ppm: Aromatic CH.δ ~104 ppm: Aromatic CH (t, J ≈ 25 Hz, between two F atoms).δ ~50 ppm: Benzyl CH₂.δ ~30 ppm: Methyl CH₃. |
| FT-IR | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2920-2960 cm⁻¹: Aliphatic C-H stretch.~1715-1720 cm⁻¹: Strong, sharp C=O stretch (characteristic of a ketone).[9]~1600, ~1500 cm⁻¹: Aromatic C=C stretches.~1100-1280 cm⁻¹: Strong C-F stretches. |
| Mass Spec (EI) | m/z 170: Molecular ion (M⁺).m/z 127: Fragment from cleavage of C-C bond, [C₇H₅F₂]⁺ (difluorobenzyl cation).m/z 43: Fragment from cleavage of C-C bond, [CH₃CO]⁺ (acetyl cation). |
Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar structures.[10] Actual values may vary depending on solvent and experimental conditions.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic methodologies, and its structure offers multiple avenues for elaboration into more complex, potentially bioactive molecules, particularly within the realm of antifungal agents. This guide provides the foundational knowledge required for researchers and scientists to effectively synthesize, characterize, and utilize this valuable fluorinated building block in their development programs.
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(2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one. PubChem. Available at: [Link]
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Chemical Properties of 1-Propanone, 1-(2,4-difluorophenyl)- (CAS 85068-30-0). Cheméo. Available at: [Link]
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2',4'-Difluoropropiophenone. PubChem. Available at: [Link]
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An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. Available at: [Link]
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1-(2-Fluorophenyl)acetone. PubChem. Available at: [Link]
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2,4-Dimethoxyamphetamine. Wikipedia. Available at: [Link]
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FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. ResearchGate. Available at: [Link]
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FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. Available at: [Link]
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Acetone. Wikipedia. Available at: [Link]
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Write IUPAC name and chemical formula of acetone class 11 chemistry CBSE. Vedantu. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 1-(2,4-Difluorophenyl)propan-2-one in Organic Solvents
Abstract
1-(2,4-Difluorophenyl)propan-2-one is a key chemical intermediate, notably in the synthesis of antifungal agents like fluconazole. Its solubility characteristics in various organic solvents are critical for optimizing reaction conditions, enhancing yield, and ensuring purity during synthesis, crystallization, and formulation processes. This guide provides a comprehensive analysis of the solubility of this compound. While direct, quantitative solubility data is sparse in publicly accessible literature, this document synthesizes information from related chemical principles, patent literature describing its use, and theoretical considerations based on its molecular structure. Furthermore, a robust, step-by-step experimental protocol for determining its solubility is provided to empower researchers to generate precise data tailored to their specific laboratory conditions.
Introduction and Significance
This compound, with the chemical formula C₉H₈F₂O, is a fluorinated ketone. Its molecular structure, featuring a difluorinated aromatic ring attached to a propanone moiety, dictates its chemical reactivity and physical properties, including solubility. The presence of the electronegative fluorine atoms and the polar carbonyl group makes its interaction with solvents a nuanced subject, pivotal for its application in pharmaceutical manufacturing. Processes such as the synthesis of fluconazole often involve its reaction in various organic media, making the understanding of its solubility paramount for process chemists and formulation scientists.[1][2][3]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." This principle is fundamentally about the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
The Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This suggests good solubility in polar solvents, especially those that can act as hydrogen bond donors.
-
The Difluorophenyl Ring: The aromatic ring itself is nonpolar and contributes to van der Waals interactions. The two fluorine atoms are highly electronegative, creating a dipole moment and influencing the overall polarity of the molecule. This fluorination can enhance solubility in certain fluorinated or polar aprotic solvents.
-
Overall Molecular Polarity: The combination of the polar ketone and the substituted phenyl ring results in a molecule of moderate polarity. It lacks hydrogen bond donating capabilities, which will limit its solubility in highly structured protic solvents like water, but it is expected to be soluble in a range of common organic solvents.
Based on these features, a qualitative prediction of solubility in different solvent classes can be made.
Literature-Derived Solubility Profile
For instance, synthetic procedures often utilize solvents such as toluene, ethyl acetate, dichloromethane, acetone, and dimethylformamide (DMF).[3][4] The use of these solvents for reactions involving this ketone implies that it has at least moderate to high solubility in them under the described reaction conditions, which may include elevated temperatures.
The table below summarizes the inferred and predicted solubility of this compound in a variety of common organic solvents, categorized by solvent type.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | "Like dissolves like"; both are ketones. Strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | High | Highly polar solvent capable of strong dipole-dipole interactions with the solute.[3] | |
| Acetonitrile | Moderate to High | Polar nature aligns with the solute's polarity. Used as a solvent for fluorination reactions.[5] | |
| Ethyl Acetate (EtOAc) | Moderate to High | Moderate polarity and ester group can interact with the solute. Frequently used for extraction.[3][4] | |
| Polar Protic | Ethanol | Moderate | The hydroxyl group can act as a hydrogen bond donor to the ketone's oxygen, but the nonpolar alkyl chain may limit very high solubility.[4] |
| Methanol | Moderate | Similar to ethanol, provides hydrogen bonding but has a smaller nonpolar component. | |
| tert-Butanol | Moderate | Often used in reactions involving similar intermediates.[6] | |
| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the difluorophenyl ring of the solute via π-π stacking. Often used as a reaction solvent.[4][6] |
| Hexane | Low | The significant difference in polarity between the nonpolar alkane and the polar ketone will limit solubility. | |
| Chlorinated | Dichloromethane (CH₂Cl₂) | High | The polarity is suitable for dissolving the ketone, and it is a common solvent for organic synthesis.[1] |
| Chloroform (CHCl₃) | High | Similar to dichloromethane, its polarity and ability to form weak hydrogen bonds favor dissolution.[1] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal equilibrium method is a reliable technique for this purpose.
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer or thermocouple
-
Analytical balance
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrument like GC or UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Saturation of Solvent:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. "Excess" means adding enough solid so that some remains undissolved after equilibrium is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typically recommended, but this should be confirmed by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the undissolved solid to settle for at least 30 minutes, while maintaining the constant temperature.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
Accurately weigh the filtered solution.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using the chosen analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or molality.
-
To calculate solubility in mg/mL:
-
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x Dilution Factor
-
-
Diagram of Experimental Workflow
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Fluorinated Ketones: A Technical Guide to Their Synthesis, Properties, and Diverse Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Among the diverse classes of organofluorine compounds, fluorinated ketones stand out due to their unique electronic properties and versatile reactivity. The strong electron-withdrawing nature of fluorine atoms dramatically enhances the electrophilicity of the adjacent carbonyl carbon, making these compounds potent inhibitors of various enzymes and valuable synthons for complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, distinctive physicochemical properties, and broad-ranging applications of fluorinated ketones in medicinal chemistry, agrochemical development, and materials science. We delve into the mechanistic basis for their utility as enzyme inhibitors, detail key synthetic methodologies, and explore their role as building blocks for advanced materials, offering field-proven insights for researchers and professionals in drug development and applied chemistry.
Introduction to Fluorinated Ketones
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorinated ketones, particularly α-fluorinated and trifluoromethyl ketones (TFMKs), are a class of compounds whose utility stems directly from the unique attributes of the fluorine atom.[2][3]
The Unique Physicochemical Properties of Fluorinated Ketones
The presence of highly electronegative fluorine atoms adjacent to a carbonyl group imparts several critical properties that are central to their applications:
-
Enhanced Electrophilicity: Fluorine's powerful inductive effect withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated counterparts.[4] This heightened reactivity is the foundation of their efficacy as enzyme inhibitors.[5]
-
Tendency for Hydrate Formation: The increased electrophilicity of the carbonyl carbon leads to a pronounced tendency for fluorinated ketones to form stable hydrates (gem-diols) in aqueous environments.[6][7] The equilibrium for hydrate formation in hexafluoroacetone, for example, is vastly more favorable than for acetone.[7] These hydrates can act as mimics of the tetrahedral transition states in enzyme-catalyzed hydrolysis reactions, contributing to their inhibitory power.[5][8]
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[9] Incorporating fluorine, especially as a trifluoromethyl (CF₃) group, can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of drug candidates.[10]
-
Modulation of Physicochemical Profile: Fluorination can influence a molecule's lipophilicity, bioavailability, and binding selectivity, providing a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[9][10][11]
Synthesis of Fluorinated Ketones
The growing interest in fluorinated ketones has driven the development of numerous synthetic methodologies. These routes can be broadly categorized based on the fluorinating agent and mechanism.
Electrophilic Fluorination
A prevalent strategy for synthesizing α-fluoroketones involves the direct fluorination of a ketone, often proceeding through an enol or enolate intermediate. Electrophilic fluorinating reagents, such as F-TEDA-BF₄ (Selectfluor®), are widely used for this purpose due to their relative safety and efficacy.[6][12] The reaction can be performed under mild conditions and has been successfully applied to various cyclic and acyclic ketones.[13]
Caption: General workflow for α-fluoroketone synthesis.
Other Synthetic Routes
-
From Trifluoroacetic Acid Derivatives: Trifluoroacetic acid and its anhydride are inexpensive and readily available sources of the CF₃ group, often used to prepare TFMKs via electrophilic addition to organometallic reagents.[2]
-
Electrochemical Synthesis: Modern methods include the electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates, offering a route that avoids harsh chemical oxidants.[14]
-
Defluorinative Functionalization: Recent advances allow for the precise, sequential removal of fluorine atoms from trifluoromethyl ketones to access difluoromethyl and monofluoromethyl ketones, expanding the synthetic toolbox.[15]
Applications in Medicinal Chemistry and Drug Discovery
The most significant application of fluorinated ketones in research is in the field of medicinal chemistry, where they serve as powerful and versatile enzyme inhibitors.[2][16]
Enzyme Inhibition: A Primary Role
Fluorinated ketones, particularly TFMKs, function as highly effective transition-state analogue inhibitors for a wide range of hydrolytic enzymes.[5][17]
Causality of Inhibition: The mechanism relies on the heightened electrophilicity of the fluorinated carbonyl group. A nucleophilic residue in the enzyme's active site, typically the hydroxyl group of a serine or the thiol group of a cysteine, attacks the carbonyl carbon. This forms a stable, covalent tetrahedral adduct (a hemiketal or thiohemiketal) that mimics the high-energy transition state of substrate hydrolysis.[5][17] This stable complex effectively traps the enzyme, inhibiting its catalytic activity.
Caption: Mechanism of serine protease inhibition by TFMKs.
Key Enzyme Targets:
-
Serine and Cysteine Proteases: Peptidyl fluoromethyl ketones (PFMKs) are potent inhibitors of proteases like caspases and cathepsins, making them valuable tools for studying apoptosis and designing therapies for cancer and viral infections.[4][16][18]
-
Esterases: Fluorinated ketones have been designed as potent inhibitors of acetylcholinesterase, an enzyme critical in nerve signal transmission, with Ki values orders of magnitude lower than their non-fluorinated counterparts.[5][8]
-
Metalloproteases and Aspartylproteases: The hydrated forms of fluorinated ketones are effective inhibitors of zinc metalloproteases (e.g., carboxypeptidase A) and aspartylproteases (e.g., pepsin), as the gem-diol structure mimics the tetrahedral intermediate of peptide hydrolysis.[8][19]
| Inhibitor Class | Target Enzyme(s) | Typical Ki Values | Reference(s) |
| Trifluoromethyl Ketones | Acetylcholinesterase | 16 x 10⁻⁹ M | [8] |
| Difluoromethyl Ketones | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [8] |
| TFMK Dipeptides | Angiotensin Converting Enzyme | Good inhibitors | [8] |
| Difluorostatone Analog | Pepsin | 6 x 10⁻¹¹ M | [8][19] |
| TFMK Pentanoic Acid | Carboxypeptidase A | 2 x 10⁻⁷ M | [8] |
Analytical Probes in Biochemistry
Beyond their therapeutic potential, fluorinated ketones are invaluable analytical tools. The fluorine atom serves as a "bio-orthogonal" NMR-active nucleus (¹⁹F). This allows researchers to use ¹⁹F NMR spectroscopy to directly observe the formation of the enzyme-inhibitor complex, providing crucial insights into binding kinetics and the chemical environment of the active site.[17]
Applications in Agrochemical Research
The same properties that make fluorinated ketones valuable in medicine also apply to agrochemical development. The incorporation of a trifluoromethyl group into a potential pesticide can significantly enhance its performance.[9][20]
-
Enhanced Bioavailability: The CF₃ group often increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[9]
-
Increased Metabolic Resistance: The strength of the C-F bond makes molecules containing the CF₃ group highly resistant to metabolic degradation by enzymes in the target pest or in the environment.[9] This can lead to longer-lasting protection and potentially lower application rates.[9]
-
Versatile Building Blocks: Aromatic ketones containing a trifluoromethyl group, such as 2'-(Trifluoromethyl)propiophenone, serve as versatile building blocks for synthesizing a wide range of potential fungicides, herbicides, and insecticides.[9][21]
Applications in Materials Science and Industry
The high stability and unique physical properties of perfluorinated ketones make them suitable for demanding industrial applications.
-
Heat Transfer Fluids & Coolants: Perfluorinated ketones, such as perfluoro(2-methyl-3-pentanone) (sold as Novec™ 649), are used as heat-transfer fluids and electronic coolants.[22][23] They are valued for their high dielectric strength, thermal stability, and wide liquid range, making them ideal for cooling high-performance electronics and data centers.[22][23]
-
Fire Suppressants: Certain perfluorinated ketones (e.g., Novec™ 1230) are highly effective fire-extinguishing agents.[24][25] They function by rapidly absorbing heat upon vaporization.[24] Classified as "clean agents," they leave no residue, are electrically non-conductive, and have a very low global warming potential and a short atmospheric lifetime, positioning them as environmentally preferable alternatives to halons and hydrofluorocarbons (HFCs).[24]
-
Polymer Synthesis: Highly reactive fluorinated ketones like hexafluoroacetone serve as important chemical intermediates in the synthesis of fluoropolymers, solvents like hexafluoroisopropanol, and other specialty chemicals.[7][26][27][28]
Experimental Protocol: Synthesis of an α-Fluoroketone
This protocol provides a general methodology for the direct α-fluorination of a ketone using Selectfluor®, based on established procedures.[12][13]
Protocol: Electrophilic Fluorination of 1,3-Diketone with Selectfluor®
-
Materials:
-
Cyclic β-diketone substrate (e.g., 1,3-cyclohexanedione)
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Stir bar, round-bottom flask, condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the cyclic β-diketone (1.0 equivalent).
-
Dissolve the substrate in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 equivalents for monofluorination) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Note: For less reactive ketones, heating under reflux may be necessary. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.[6][12]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-fluoroketone.
-
-
Self-Validation/Characterization:
-
Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F NMR) and mass spectrometry. The appearance of a characteristic signal in the ¹⁹F NMR spectrum is a key indicator of successful fluorination.
-
Future Perspectives and Conclusion
The field of fluorinated ketones continues to evolve, driven by the need for more selective therapeutic agents, sustainable industrial chemicals, and advanced materials. Future research will likely focus on developing more efficient and stereoselective catalytic methods for their synthesis, including biocatalytic approaches that can create chiral fluorinated centers.[29][30] The unique properties of these compounds ensure their continued importance as versatile tools for researchers across chemistry, biology, and materials science. From designing next-generation pharmaceuticals and agrochemicals to formulating environmentally benign industrial fluids, the potential applications of fluorinated ketones are vast and far from fully explored.
References
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Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. . [Link]
-
Tuñon, I., Garcia-Meseguer, R., & Sanchez-Garcıa, E. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PLoS ONE, 7(3), e33738. [Link]
-
Alcaro, S., & Papagni, A. (2006). Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. Current Medicinal Chemistry, 13(18), 2139-2147. [Link]
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Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Piras, M., Tilocca, F., & Fais, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3981. [Link]
-
Wikipedia. (n.d.). Hexafluoroacetone. en.wikipedia.org. [Link]
-
Grokipedia. (2026). Hexafluoroacetone. grokipedia.org. [Link]
-
chemeurope.com. (n.d.). Hexafluoroacetone. . [Link]
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understanding the reactivity of the ketone in 1-(2,4-Difluorophenyl)propan-2-one
An In-Depth Technical Guide to the Reactivity of the Ketone in 1-(2,4-Difluorophenyl)propan-2-one
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a versatile ketone intermediate whose reactivity is central to the synthesis of numerous compounds in the pharmaceutical and agrochemical sectors. The presence of a difluorinated phenyl ring profoundly influences the electronic character of the molecule, activating both the carbonyl carbon for nucleophilic attack and the adjacent α-protons for enolization. This guide provides a detailed exploration of its core reactivity pathways, offering both mechanistic insights and field-proven experimental protocols. We will dissect the causality behind procedural choices, focusing on nucleophilic additions, α-carbon functionalization via enolate intermediates, and carbonyl reduction, providing researchers and drug development professionals with a practical framework for leveraging this valuable synthetic building block.
Molecular Profile and Electronic Characteristics
The reactivity of this compound is not merely that of a simple ketone; it is significantly modulated by the electronic properties of the 2,4-difluorophenyl substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 274682-91-6 | [1] |
| Molecular Formula | C₉H₈F₂O | [2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |
The two fluorine atoms on the aromatic ring are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect has two primary consequences for the molecule's reactivity:
-
Increased Electrophilicity of the Carbonyl Carbon: The inductive pull of the fluorine atoms withdraws electron density from the carbonyl group. This depletion of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a significantly more potent electrophile and thus more susceptible to attack by nucleophiles.[3]
-
Increased Acidity of α-Protons: The electron-withdrawing nature of the difluorophenyl ring also stabilizes the conjugate base (the enolate) that forms upon deprotonation of the α-carbon (the methyl group).[4][5] This increased stabilization lowers the pKa of the α-protons compared to a ketone like acetone, facilitating the formation of the enolate intermediate under milder basic conditions.
Caption: Electronic effects governing the reactivity of the target ketone.
Core Reactivity Pathways
The dual electronic activation points—the carbonyl carbon and the α-carbon—define the principal reaction pathways for this molecule.
Nucleophilic Addition to the Carbonyl Carbon
The enhanced electrophilicity of the carbonyl carbon makes it highly receptive to a wide range of nucleophiles, including organometallics (Grignard, organolithium reagents), hydrides, and cyanides.[6][7] The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the corresponding alcohol.[8][9]
This protocol details the addition of a methyl group via methylmagnesium bromide to form 2-(2,4-difluorophenyl)-1-methylpropan-2-ol. The choice of an organometallic reagent like a Grignard is a foundational C-C bond-forming strategy.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
Initial Reaction: To the reaction flask, add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in Et₂O). Cool the flask to 0°C using an ice bath.
-
Substrate Addition: Add the ketone solution dropwise from the dropping funnel to the stirred Grignard reagent solution over 30 minutes. The rationale for slow, cooled addition is to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the disappearance of the starting ketone.
-
Quenching: Cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate and neutralizes excess Grignard reagent. Avoid using water alone, as it can react too violently.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Caption: Workflow for nucleophilic addition of a Grignard reagent.
α-Carbon Reactivity via Enolate Intermediates
The acidity of the methyl protons allows for the formation of a nucleophilic enolate anion in the presence of a base.[4] This enolate is a powerful intermediate for forming new carbon-carbon or carbon-heteroatom bonds at the α-position.[10][11]
Alpha-halogenation is a common transformation of ketones.[12] The choice between acidic and basic conditions is critical as it dictates the outcome.[13][14]
-
Acid-Catalyzed: Proceeds via an enol intermediate. The reaction is self-limiting and typically results in mono-halogenation because the introduced electronegative halogen destabilizes the protonated carbonyl required for further enol formation.[5][13] This is the preferred method for controlled mono-substitution.
-
Base-Promoted: Proceeds via an enolate. The reaction is autocatalytic; the first halogen atom's electron-withdrawing effect makes the remaining α-protons even more acidic, leading to rapid poly-halogenation.[5][13]
This protocol describes a controlled mono-bromination, a useful step for creating intermediates for subsequent substitution or elimination reactions.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Catalyst: Add a catalytic amount of hydrobromic acid (HBr, 48% aq.) to promote enol formation.
-
Bromine Addition: Cool the flask to 10-15°C. From the dropping funnel, add a solution of bromine (Br₂, 1.0 eq) in acetic acid dropwise. The key is to use a stoichiometric amount of bromine to prevent over-reaction. The disappearance of the bromine color is a visual indicator of its consumption.
-
Reaction: Stir the mixture at room temperature for 1-2 hours after addition is complete. Monitor by TLC.
-
Workup: Pour the reaction mixture into a flask containing ice-water to precipitate the product and quench unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM).
-
Purification: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove residual Br₂), and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude α-bromo ketone. Further purification can be achieved by chromatography if necessary.
Caption: Workflow for acid-catalyzed alpha-bromination.
Reduction of the Carbonyl
Reduction of the ketone to a secondary alcohol is a fundamental transformation, often employed to create chiral centers for pharmaceutical synthesis.[15][16] Biocatalytic reductions can offer high enantioselectivity.[15] For general laboratory synthesis, sodium borohydride (NaBH₄) is a mild and selective reagent for reducing ketones in the presence of esters or other less reactive functional groups.[17]
This protocol provides a straightforward method to synthesize 1-(2,4-difluorophenyl)propan-2-ol.
Methodology:
-
Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to moderate the reaction rate and improve selectivity.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 15-20 minutes. Adding the solid reductant in portions prevents an uncontrolled, rapid evolution of hydrogen gas.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Check for the absence of the starting ketone via TLC.
-
Quenching: Cool the mixture back to 0°C and slowly add acetone to quench any excess NaBH₄. Follow this by slowly adding 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6) to destroy the borate complex.
-
Workup: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the secondary alcohol product, which can be purified by column chromatography.
Application in Medicinal Chemistry
The structural motif derived from this compound is found in several active pharmaceutical ingredients, particularly in antifungal agents. For example, the core structure is related to that of fluconazole, a widely used triazole antifungal drug.[18] The reactions described above—such as α-bromination followed by nucleophilic substitution with a triazole, or nucleophilic addition to the carbonyl—are key steps in the synthesis of such complex molecules.[19] The difluorophenyl group is a common feature in modern drug design, as it can enhance metabolic stability and receptor binding affinity.[20][21]
Conclusion
The reactivity of this compound is a textbook example of electronically-controlled chemical behavior. The potent inductive effect of the two fluorine atoms creates a highly electrophilic carbonyl center and acidic α-protons, enabling a diverse range of selective transformations. By understanding these underlying principles, researchers can strategically employ this ketone in nucleophilic additions to generate tertiary alcohols, conduct controlled α-halogenations to create versatile intermediates, or perform reductions to access valuable secondary alcohols. This guide provides the foundational knowledge and practical protocols necessary for the effective application of this important chemical building block in research and development.
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An In-depth Technical Guide to the Thermodynamic Properties of 1-(2,4-Difluorophenyl)propan-2-one
This guide provides a comprehensive technical overview of the thermodynamic properties of 1-(2,4-Difluorophenyl)propan-2-one, a molecule of interest in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies for the determination and analysis of key thermodynamic parameters. We will delve into both computational predictions and established experimental techniques, offering a robust framework for understanding the energetic landscape of this fluorinated ketone.
Introduction: The Significance of Thermodynamic Properties in Drug Development and Material Science
The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For a molecule like this compound, which incorporates a polar carbonyl group and electronegative fluorine atoms, these properties are of paramount importance.[1][2] In the pharmaceutical industry, thermodynamic data inform drug formulation, stability testing, and manufacturing process design. In materials science, these properties are crucial for the development of new polymers and other advanced materials with desired thermal characteristics.
This guide will explore the key thermodynamic properties of this compound, including its enthalpy of formation, heat capacity, entropy, and phase transition behavior. We will examine how these properties can be predicted using computational methods and determined experimentally with a high degree of accuracy.
Predicted Thermodynamic Properties of this compound
| Property | Predicted Value | Unit | Method |
| Enthalpy of Formation (Gas, 298.15 K) | -520.30 | kJ/mol | Joback |
| Gibbs Free Energy of Formation (298.15 K) | -400.49 | kJ/mol | Joback |
| Enthalpy of Vaporization (at boiling point) | 44.34 | kJ/mol | Joback |
| Enthalpy of Fusion | 20.09 | kJ/mol | Joback |
| Boiling Point | 494.37 | K | Joback |
| Critical Temperature | 693.12 | K | Joback |
| Critical Pressure | 3059.17 | kPa | Joback |
| LogP (Octanol-Water Partition Coefficient) | 2.558 | Crippen |
Experimental Determination of Thermodynamic Properties
To ensure scientific integrity, predicted thermodynamic data must be corroborated by empirical measurements. The following sections detail the gold-standard experimental techniques for determining the key thermodynamic properties of organic compounds like this compound.
Enthalpy of Formation: The Power of Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly through the enthalpy of combustion. Rotating-bomb calorimetry is the preferred method for halogen-containing compounds to ensure complete combustion and accurate measurement.[3][4][5][6]
-
Sample Preparation: A precisely weighed sample of this compound is encapsulated in a fused-quartz ampoule. A known mass of a combustion aid, such as mineral oil, may be added to ensure complete combustion.
-
Bomb Setup: The sealed ampoule is placed in a platinum crucible inside a platinum-lined calorimetric bomb. A small amount of water is added to the bomb to dissolve the acid gases (like HF) produced during combustion. The bomb is then purged with oxygen and filled to a pressure of approximately 30 atm.
-
Calorimetry Measurement: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire. The temperature change of the water is meticulously recorded. The bomb is continuously rotated to ensure a homogeneous solution of the combustion products.[3]
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the fuse wire and any combustion aids. The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion reaction.
Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.
Heat Capacity and Phase Transitions: Insights from Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[7][8][9] It is particularly useful for determining heat capacity and characterizing phase transitions such as melting and boiling.
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined by measuring the heat flow required to raise the temperature of the sample by a certain amount, relative to a standard with a known heat capacity (e.g., sapphire).
-
Phase Transitions: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks on the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
Caption: Workflow for determining heat capacity and phase transitions using DSC.
Computational Thermochemistry: A Theoretical Approach
In the absence of experimental data, or to complement it, computational thermochemistry provides a powerful means of predicting thermodynamic properties. High-level ab initio quantum mechanical methods can provide accurate predictions of molecular energies, from which thermodynamic properties can be derived.[10][11][12][13]
Density Functional Theory (DFT) for Initial Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. It is often used to optimize the molecular geometry and calculate the vibrational frequencies of a molecule.[11][14][15]
-
Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies.
-
Thermochemical Analysis: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and Gibbs free energy at a given temperature (e.g., 298.15 K) using statistical mechanics principles.[16][17]
High-Accuracy Composite Methods for Enthalpy of Formation
For highly accurate determination of the enthalpy of formation, composite methods like Gaussian-n (G3, G4) theories are employed.[18][19][20][21][22] These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.
-
Series of Calculations: The G4 method involves a series of predefined calculations, including geometry optimization, frequency calculation, and single-point energy calculations at various levels of theory (e.g., MP2, MP4, CCSD(T)) with different basis sets.
-
Energy Extrapolation and Corrections: The results of these calculations are combined in a specific way to extrapolate to the complete basis set limit and to account for various energetic contributions, such as core-valence correlation and relativistic effects.
-
Enthalpy of Formation Calculation: The calculated high-accuracy energy is then used in an isodesmic reaction scheme. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both sides of the reaction. By choosing a reaction with well-known experimental enthalpies of formation for the other species, the enthalpy of formation of the target molecule can be calculated with high accuracy.[18]
Caption: Workflow for the computational determination of the enthalpy of formation using G4 theory.
Contextualizing the Data: Comparison with Analogous Compounds
To provide context for the predicted thermodynamic properties of this compound, it is instructive to compare them with experimental data for structurally similar compounds. For example, the experimental gas-phase enthalpy of formation of acetophenone (C6H5C(O)CH3) provides a baseline for understanding the energetic contribution of the phenyl and acetyl groups.[23] Experimental data for substituted acetophenones and other fluorinated aromatic compounds can further illuminate the effects of fluorine substitution on thermodynamic stability.[24][25] Such comparisons are crucial for validating the predictions from computational methods and for gaining a deeper understanding of structure-property relationships.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the thermodynamic properties of this compound. While experimental data for this specific compound remains to be published, we have outlined the robust experimental and computational methodologies that can be employed to obtain this crucial information. The predicted values presented here serve as a valuable starting point for further investigation. By combining the predictive power of computational chemistry with the empirical validation of experimental techniques like bomb calorimetry and DSC, researchers can confidently characterize the thermodynamic landscape of this and other novel molecules, accelerating progress in drug development and materials science.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluconazole
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, commercially known as Fluconazole, is a cornerstone of systemic antifungal therapy.[1][2] As a first-generation triazole antifungal agent, its broad-spectrum activity, favorable pharmacokinetic profile, and oral bioavailability have established it as an essential medicine for treating a variety of fungal infections, particularly those caused by Candida and Cryptococcus species.[3][4] Fluconazole's mechanism of action involves the highly selective inhibition of fungal cytochrome P450-dependent enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This disruption leads to impaired membrane integrity and ultimately inhibits fungal growth.[2][5] Given its widespread clinical use, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance in the pharmaceutical industry. This guide provides a detailed overview of the principal synthetic strategies for Fluconazole, complete with experimental protocols and a comparative analysis of the methodologies.
Core Synthetic Strategies: A Comparative Overview
The synthesis of Fluconazole's core structure, a tertiary alcohol bearing a difluorophenyl group and two triazole moieties, has been approached through several distinct chemical pathways.[2] These routes primarily differ in how the central carbon-carbon and carbon-nitrogen bonds are formed. The most prominent strategies include:
-
The Epoxide (Oxirane) Ring-Opening Strategy: This is a classical and widely adopted approach that involves the construction of an epoxide intermediate, which is subsequently opened by a triazole nucleophile.
-
The Friedel-Crafts Acylation Approach: This pathway begins with the acylation of 1,3-difluorobenzene to build the acetophenone backbone, followed by the sequential introduction of the triazole rings.[6][7]
-
Grignard Reagent-Based Syntheses: These methods utilize the nucleophilic addition of a Grignard reagent, often derived from a triazole-containing precursor, to a suitable carbonyl compound.[1][8]
Each of these strategies possesses unique advantages and challenges related to reaction efficiency, regioselectivity, cost of starting materials, and overall process scalability. The choice of a particular route often depends on the desired scale of production, available resources, and regulatory considerations.
Synthetic Route 1: The Epoxide (Oxirane) Pathway
This is one of the most established and frequently cited methods for Fluconazole synthesis. The key strategic element is the formation of a reactive oxirane (epoxide) ring, which is then opened by the nucleophilic attack of 1,2,4-triazole. This ensures the correct regiochemical installation of the second triazole unit.
Causality and Mechanistic Insights
The reaction of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone with a sulfur ylide, such as that generated from trimethylsulfoxonium iodide, proceeds via the Corey-Chaykovsky reaction. The ylide adds to the carbonyl carbon, and subsequent intramolecular displacement of the dimethyl sulfoxide (DMSO) leaving group forms the epoxide. The final step is a nucleophilic substitution (SN2) reaction where the nitrogen of 1,2,4-triazole attacks one of the epoxide's carbon atoms. The use of a base like potassium carbonate is crucial for deprotonating the triazole, thereby increasing its nucleophilicity.
Visualizing the Epoxide Pathway
Caption: Workflow for the Epoxide Pathway to Fluconazole.
Detailed Experimental Protocol
Step 1: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole [6][9]
-
To a stirred solution of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone (1.0 eq) in toluene, add trimethylsulfoxonium iodide (1.1 eq).
-
Add a solution of sodium hydroxide (1.2 eq) in water dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC/HPLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Distill the solvent under reduced pressure to obtain the crude epoxide intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of Fluconazole [6][9]
-
Dissolve the crude epoxide intermediate (1.0 eq) and 1,2,4-triazole (1.2 eq) in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C and maintain for 6-8 hours.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane or isopropanol/water) to yield pure Fluconazole.[8][10]
Synthetic Route 2: The Friedel-Crafts Acylation Pathway
This approach builds the core structure from simpler aromatic precursors. It is a robust method often favored in industrial settings due to the availability of the starting materials.
Causality and Mechanistic Insights
The synthesis begins with a classic Friedel-Crafts acylation, where 1,3-difluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) to form an α-chloro ketone.[6][7] This ketone is then subjected to nucleophilic substitution with 1,2,4-triazole. The subsequent steps mirror the final stages of the epoxide pathway, involving epoxidation and ring-opening to install the second triazole ring and the hydroxyl group.
Visualizing the Friedel-Crafts Pathway
Caption: Workflow for the Friedel-Crafts Acylation Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone [7]
-
Suspend anhydrous aluminum trichloride (1.1 eq) in a suitable solvent such as dichloromethane.
-
Cool the suspension to 0-5°C and add chloroacetyl chloride (1.05 eq) dropwise.
-
Add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield the product, which can be used directly in the next step.
Step 2: Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone [6]
-
Dissolve the α-chloro-2,4-difluoroacetophenone (1.0 eq) and 1,2,4-triazole (1.1 eq) in ethyl acetate.
-
Add triethylamine (1.2 eq) and reflux the mixture for 8-10 hours.
-
Cool the reaction mixture, filter the triethylamine hydrochloride salt, and wash the filtrate with water.
-
Dry the organic layer and concentrate it to obtain the triazolyl ketone.
Steps 3 & 4: Conversion to Fluconazole
The resulting α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone is then converted to Fluconazole using the same epoxidation and ring-opening protocol described in Synthetic Route 1 .
Synthetic Route 3: Grignard Reagent-Based Synthesis
This route offers a convergent approach where the key C-C bond is formed via the addition of a Grignard reagent to a carbonyl compound. A notable variation involves the reaction of 2,4-difluorophenylmagnesium bromide with 1,3-bis(1H-1,2,4-triazol-1-yl)acetone.
Causality and Mechanistic Insights
The core of this method is the nucleophilic addition of an organometallic reagent to a ketone. The Grignard reagent, prepared from 2,4-difluorobromobenzene and magnesium, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1,3-bis(1H-1,2,4-triazol-1-yl)acetone. This is followed by an acidic or aqueous workup to protonate the resulting alkoxide, yielding the tertiary alcohol structure of Fluconazole. This method is highly efficient as it constructs the final carbon skeleton in a single step.
Visualizing the Grignard Pathway
Caption: Workflow for the Grignard Reagent-Based Synthesis.
Detailed Experimental Protocol[8]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small amount of a solution of 2,4-difluorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Grignard Reaction: In a separate reactor, dissolve 1,3-bis(1H-1,2,4-triazol-1-yl)acetone (1.0 eq) in anhydrous THF.
-
Cool this solution in an ice bath and slowly add the prepared Grignard reagent via cannula, keeping the temperature below 50°C.
-
After the addition, allow the reaction to stir at room temperature for 8-10 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize from an isopropanol-water mixture to obtain pure Fluconazole.[8]
Comparative Analysis of Synthetic Routes
| Feature | Epoxide Pathway | Friedel-Crafts Pathway | Grignard Pathway |
| Key Starting Materials | α-Triazolyl acetophenone | 1,3-Difluorobenzene | 1,3-bis(triazolyl)acetone, 2,4-Difluorobromobenzene |
| Number of Key Steps | 2-3 | 4 | 2 |
| Key Reactions | Epoxidation, SN2 Ring Opening | Friedel-Crafts Acylation, SN2 | Grignard Reagent Formation & Addition |
| Advantages | Well-established, good yields | Uses readily available starting materials | Convergent, fewer steps, high efficiency |
| Disadvantages | Use of potentially hazardous reagents | Multi-step, potential for side reactions | Requires strictly anhydrous conditions |
Conclusion and Future Perspectives
The synthesis of Fluconazole has been refined through decades of research, leading to several robust and scalable manufacturing processes. While the classic epoxide and Friedel-Crafts routes remain prevalent, convergent strategies like the Grignard-based synthesis offer advantages in terms of step economy.[8] Current research focuses on developing greener and more efficient methodologies, such as using novel catalysts like nano-silica sulfuric acid to improve reaction times and yields.[1] As the demand for effective antifungal agents continues, particularly in the face of growing resistance, further innovation in the synthesis of Fluconazole and its next-generation analogs will be crucial for global health.[3][5]
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Application Note: Protocols for the Reduction of 1-(2,4-Difluorophenyl)propan-2-one
Abstract: This document provides detailed experimental protocols for the reduction of the prochiral ketone, 1-(2,4-difluorophenyl)propan-2-one, to its corresponding chiral alcohol, 1-(2,4-difluorophenyl)propan-2-ol. This alcohol is a critical intermediate in the synthesis of the widely used antifungal agent, fluconazole.[1] Given the importance of stereochemistry in pharmacological activity, this guide outlines both a standard achiral reduction method suitable for generating a racemic mixture and advanced asymmetric techniques for producing enantiomerically enriched products. The protocols are designed for researchers in synthetic chemistry and drug development, with an emphasis on procedural reliability, mechanistic understanding, and robust analytical validation.
Introduction: The Significance of a Key Fluconazole Intermediate
The reduction of prochiral ketones to chiral alcohols is a cornerstone transformation in modern organic synthesis. The target of this protocol, this compound, is a key precursor to fluconazole, an essential antifungal medication.[1] The biological activity of fluconazole is dependent on the specific stereochemistry of the final molecule, which is directly influenced by the chirality of the 1-(2,4-difluorophenyl)propan-2-ol intermediate. Therefore, controlling the stereochemical outcome of this reduction is of paramount importance.
This guide presents two primary methodologies:
-
Achiral Reduction: A straightforward and cost-effective method using sodium borohydride (NaBH₄) to produce a racemic mixture of the alcohol. This is suitable for foundational studies or when subsequent chiral resolution is planned.
-
Asymmetric (Stereoselective) Reduction: An overview and protocol for biocatalytic reduction, a green and highly selective method to obtain a specific enantiomer, which is often the preferred route in pharmaceutical manufacturing to avoid the inefficiencies of resolving racemic mixtures.[2][3]
General Reaction & Workflow
The core transformation is the reduction of a ketone to a secondary alcohol via the addition of a hydride equivalent to the carbonyl carbon.
Caption: General reaction scheme for the reduction of the ketone to the alcohol.
The general experimental procedure follows a logical sequence designed for product purity and accurate characterization.
Sources
scale-up synthesis considerations for 1-(2,4-Difluorophenyl)propan-2-one
An In-depth Technical Guide to the Scale-Up Synthesis of 1-(2,4-Difluorophenyl)propan-2-one
Abstract
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the class of azole antifungals. The efficient and robust production of this ketone is critical for the economic viability of downstream drug manufacturing. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the key considerations for the scale-up synthesis of this compound. We will explore viable synthetic strategies, delving into the mechanistic underpinnings and process chemistry of the most industrially relevant route. Detailed protocols, process safety, and analytical control strategies are presented to ensure a scalable, safe, and reproducible manufacturing process.
Introduction: Strategic Importance of this compound
The presence of a difluorophenyl moiety is a common feature in modern pharmaceuticals, imparting enhanced metabolic stability and binding affinity. This compound serves as a key building block, most notably for antifungal agents that function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. The synthesis of this intermediate, therefore, requires a process that is not only high-yielding but also cost-effective and amenable to large-scale production under cGMP conditions. This guide focuses on the practical aspects of transitioning from laboratory-scale discovery to industrial-scale manufacturing.
Comparative Analysis of Primary Synthetic Strategies
Two principal retrosynthetic disconnections lead to viable routes for the synthesis of this compound: a Friedel-Crafts-type reaction and a Grignard-based approach. The selection of a route for scale-up is a critical decision dictated by factors including raw material cost, process safety, atom economy, and robustness.
Caption: High-level comparison of the two primary synthetic routes.
Route A: Friedel-Crafts Acylation
This is a classic and direct method for forming aryl ketones.[1][2] It involves the electrophilic aromatic substitution of 1,3-difluorobenzene with an appropriate acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
Route B: Grignard-based Synthesis
This route involves the formation of a Grignard reagent from a 2,4-difluorobenzyl halide, which then acts as a nucleophile, attacking an acetylating agent like acetyl chloride or acetic anhydride.[4][5][6] While a powerful C-C bond-forming reaction, Grignard reactions present significant scale-up challenges.
Route Selection for Scale-Up
For industrial production, the Friedel-Crafts acylation route is generally preferred. The decision is based on a multi-faceted analysis summarized below.
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Grignard-based Synthesis | Rationale for Preference |
| Raw Materials | 1,3-Difluorobenzene, Propionyl Chloride, AlCl₃. Generally accessible bulk chemicals. | 2,4-Difluorobenzyl Halide, Mg turnings, Acetylating Agent. Benzyl halide is a lachrymator. | Route A: Starting materials are more favorable for large-scale handling. |
| Process Safety | Highly exothermic, requires careful temperature control. Vigorous HCl off-gassing. Quenching of AlCl₃ is hazardous. | Highly moisture-sensitive.[7][8] Initiation can be difficult and unpredictable at scale. Use of ether solvents poses a high fire risk. | Route A: While hazardous, the risks are well-understood and can be engineered for control. Grignard initiation failure can lead to dangerous accumulation of unreacted reagents. |
| Robustness | Generally robust and high-yielding. Less sensitive to trace moisture than Grignard reactions. | Prone to failure if strict anhydrous conditions are not met. Side reactions like Wurtz coupling are common. | Route A: More forgiving and reproducible in large-scale reactors. |
| Work-Up | Involves quenching a large stoichiometric amount of AlCl₃, generating significant aqueous waste. | Aqueous workup is standard but requires careful handling of unreacted magnesium. | Tie: Both generate significant waste streams that require management. |
| Yield & Purity | Typically provides good to excellent yields of the desired product with predictable impurity profiles. | Yields can be variable. Purity may be affected by side products. | Route A: Offers a more reliable and predictable outcome. |
Deep Dive: Scale-Up of the Friedel-Crafts Acylation Route
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich 1,3-difluorobenzene ring. The Lewis acid catalyst (AlCl₃) is crucial for generating the acylium ion and activates the aromatic ring.[2] Because the product ketone can complex with AlCl₃, a stoichiometric amount of the catalyst is typically required.[1]
Caption: Mechanism of Friedel-Crafts acylation for the target molecule.
Critical Process Parameters (CPPs) and Optimization
Successful scale-up requires rigorous control over parameters that can impact reaction yield, purity, and safety.
| Parameter | Recommendation & Rationale | Scale-Up Considerations |
| Solvent | Use excess 1,3-difluorobenzene as the solvent.[3] Rationale: This improves atom economy, simplifies downstream recovery, and avoids introducing additional solvents that may react with AlCl₃. | The viscosity and thermal properties of 1,3-difluorobenzene must be factored into heat transfer calculations for the reactor. Post-reaction distillation is required to recover the excess reactant. |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents of AlCl₃. Rationale: A slight excess is needed to account for complexation with the product ketone and any trace moisture. Insufficient catalyst leads to incomplete conversion. | AlCl₃ is a highly reactive solid that can be difficult to charge into a reactor. A closed-system charging apparatus is recommended. The addition is highly exothermic and must be controlled. |
| Reagent Addition | Add propionyl chloride slowly to the mixture of 1,3-difluorobenzene and AlCl₃. Rationale: This "normal addition" mode allows for better control of the exotherm and minimizes side reactions. | The addition rate is dictated by the reactor's cooling capacity. A well-calibrated dosing pump and reactor temperature feedback loop are essential. |
| Temperature Control | Maintain reaction temperature between 0°C and 10°C during addition, then allow to warm to 20-25°C. Rationale: Lower temperatures control the initial exotherm and improve regioselectivity. Warming ensures the reaction goes to completion. | Jacket cooling must be efficient. In very large reactors, internal cooling coils may be necessary. A runaway reaction is a significant risk if cooling fails. |
| Reaction Monitoring (IPC) | HPLC or GC analysis of reaction aliquots. Rationale: Monitor the disappearance of 1,3-difluorobenzene and the appearance of the product. Reaction is typically complete within 2-4 hours after addition. | Sampling from a large, pressurized, and corrosive reaction mixture requires a specialized, safe sampling port. |
Detailed Scale-Up Protocol
This protocol is a representative example for a 100 L scale production. All operations must be conducted in a well-ventilated area, with personnel wearing appropriate PPE.
Reagents and Equipment
-
Reactor: 100 L glass-lined reactor with overhead stirrer, temperature probe, nitrogen inlet, and reflux condenser connected to a scrubber system (for HCl gas).
-
Reagents:
-
1,3-Difluorobenzene (DFB): 30 kg (excess)
-
Aluminum Chloride (AlCl₃), anhydrous: 15 kg
-
Propionyl Chloride: 9.5 kg
-
Toluene (for extraction): 50 L
-
Hydrochloric Acid (3M aq.): ~40 L
-
Water: 100 L
-
Saturated Sodium Bicarbonate Solution: ~20 L
-
Brine: ~20 L
-
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the 1,3-difluorobenzene (30 kg) into the reactor. Begin agitation and cool the vessel jacket to 0°C.
-
Catalyst Addition: Slowly and carefully add the anhydrous AlCl₃ (15 kg) to the DFB. The temperature will rise; maintain it below 15°C.
-
Acylating Agent Addition: Once the catalyst is fully dispersed and the temperature is stable at 0-5°C, begin the slow, subsurface addition of propionyl chloride (9.5 kg) via a dosing pump over 2-3 hours. Crucially, monitor the off-gas scrubber for HCl evolution and ensure the reaction temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25°C and stir for an additional 2-4 hours.
-
In-Process Control (IPC): Take a sample and analyze by GC to confirm the reaction is complete (e.g., <1% remaining DFB relative to product).
-
Quenching (High Hazard Step): Cool the reaction mixture back to 0-5°C. Prepare a separate vessel with a mixture of crushed ice (~40 kg) and 3M HCl (~20 L). Extremely slowly , transfer the reaction mixture onto the ice/acid mixture with vigorous stirring. This is a highly exothermic and gas-evolving step that must be done with extreme caution and robust cooling.
-
Work-Up:
-
Once the quench is complete and the mixture is a uniform two-phase system, transfer it to a separation vessel.
-
Separate the lower aqueous layer.
-
Extract the aqueous layer with Toluene (2 x 25 L).
-
Combine the organic layers (original plus extracts).
-
Wash the combined organic layer sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and finally brine. Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.
-
-
Solvent Removal & Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and transfer to a distillation apparatus.
-
Concentrate the solution under reduced pressure to remove the toluene and excess 1,3-difluorobenzene (which can be recovered and recycled).
-
The remaining crude oil is purified by vacuum distillation to yield pure this compound.
-
Analytical Control and Specifications
A robust analytical strategy is essential for ensuring product quality.
| Test | Method | Specification |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to the structure |
| Assay | GC-FID or HPLC-UV | ≥ 98.0% |
| Appearance | Visual | Clear, colorless to pale yellow oil |
| Related Substances | GC or HPLC | Individual Impurity: ≤ 0.1%, Total Impurities: ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.2% |
Analytical methods using techniques like LC-MS/MS or GC/MS can be employed for detailed impurity profiling and identification during process development.[9][10]
Process Safety and Environmental Considerations
-
Hazardous Reagents:
-
Aluminum Chloride: Corrosive, reacts violently with water. Inhalation of dust is harmful. Use in a contained system.
-
Propionyl Chloride: Flammable, corrosive, and a lachrymator. Handle in a closed system.
-
-
Hazardous Operations:
-
HCl Gas Evolution: The reaction generates a stoichiometric amount of HCl gas, which must be directed to a caustic scrubber.
-
Quenching: The quenching of the reaction mixture is the most hazardous step. It is extremely exothermic and releases large volumes of HCl gas. The rate of addition must be strictly controlled, and the receiving vessel must have adequate cooling and venting.
-
-
Waste Management:
-
The primary waste stream is the acidic aqueous layer from the quench, containing aluminum salts (e.g., aluminum hydroxide after neutralization). This waste must be treated at a wastewater facility to adjust pH and precipitate heavy metals before discharge.
-
Organic solvent waste should be collected for incineration or recovery. Recovered 1,3-difluorobenzene should be analyzed for purity before being reused.
-
Conclusion
The scale-up synthesis of this compound is most effectively and reliably achieved via the Friedel-Crafts acylation of 1,3-difluorobenzene. While the process involves hazardous reagents and energetic steps, a thorough understanding of the reaction mechanism and meticulous control over critical process parameters can lead to a safe, robust, and economically viable manufacturing process. Careful planning for thermal management, off-gas handling, and waste treatment are paramount for successful implementation at an industrial scale.
References
- Grignard Reaction. (n.d.). Department of Chemistry, University of Massachusetts.
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2019). Organic Syntheses. Retrieved from [Link]
-
Analytical Method Summaries. (2018). Eurofins. Retrieved from [Link]
-
Analytical Method Summaries. (2023). Eurofins. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Grignard Reagents and related organic synthesis. (n.d.). Ace Chemistry. Retrieved from [Link]
- Process for the preparation of 2,4-difluoroacetophenone. (1996). Google Patents.
-
Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
An introduction to Grignard reagents. (n.d.). Chemguide. Retrieved from [Link]
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- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: Quantitative Analysis of 1-(2,4-Difluorophenyl)propan-2-one
Abstract
This document provides a detailed technical guide for the quantitative analysis of 1-(2,4-Difluorophenyl)propan-2-one, a fluorinated ketone often utilized as an intermediate in the synthesis of pharmaceutical compounds. Accurate and precise quantification of this intermediate is critical for ensuring process control, reaction yield calculation, and purity assessment in drug development and manufacturing. This guide presents three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section offers a theoretical foundation, practical method development considerations, and a detailed, step-by-step protocol designed for immediate application by researchers, analytical chemists, and quality control professionals. All methodologies are presented within the framework of established validation principles to ensure data integrity and reliability.
Introduction: The Importance of Quantifying Fluorinated Intermediates
This compound is a chemical building block whose difluorophenyl moiety is a common feature in various active pharmaceutical ingredients (APIs), including antifungal agents like Fluconazole.[1] The purity and concentration of such intermediates directly impact the quality, yield, and impurity profile of the final API. Therefore, robust and validated analytical methods are indispensable for monitoring its synthesis and ensuring it meets stringent quality specifications.
This guide explores three complementary analytical techniques, each offering distinct advantages for the quantification of this compound.
-
HPLC-UV: A workhorse technique in quality control for its robustness and precision, ideal for routine analysis of reaction mixtures and final product purity.
-
GC-MS: A highly specific and sensitive method suitable for identifying and quantifying the analyte, especially in complex matrices where its volatility and thermal stability can be leveraged.
-
¹⁹F qNMR: A primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte itself. The presence of two fluorine atoms provides a unique and highly sensitive analytical handle.[2][3]
The selection of a specific method will depend on the analytical objective, available instrumentation, sample matrix, and the required level of sensitivity and specificity.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle and Rationale
RP-HPLC is the cornerstone of pharmaceutical analysis for its versatility and reliability.[4] For this compound, a C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a mobile phase of acetonitrile and water allows for controlled elution. The difluorophenyl group acts as a chromophore, enabling sensitive detection by UV absorbance, typically around 254 nm. This method is ideal for determining purity and quantifying the analyte in process samples and isolated material.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
Analyte: this compound reference standard (>98% purity).
-
Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL using the 50:50 acetonitrile/water diluent.
-
Sample Preparation: Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to the mark with the 50:50 acetonitrile/water diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[5]
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
2.2.4. Data Analysis
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a linear regression calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | 98.0% - 102.0% recovery from spiked samples.[9] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insensitive to minor changes in flow rate, temperature, and mobile phase composition. |
HPLC Workflow Diagram
Sources
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- 2. news-medical.net [news-medical.net]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cipac.org [cipac.org]
- 5. padproject.nd.edu [padproject.nd.edu]
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- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING | Semantic Scholar [semanticscholar.org]
Application of 1-(2,4-Difluorophenyl)propan-2-one and its Analogs in Triazole Synthesis: A Guide for Researchers
This technical guide provides a comprehensive overview of the synthetic applications of 1-(2,4-difluorophenyl)propan-2-one and structurally related ketones, primarily focusing on their pivotal role as intermediates in the synthesis of triazole-based active compounds. While the core of this document will detail the synthesis of a key pharmaceutical intermediate, it will also draw clear distinctions with the synthetic strategies for prominent agrochemical fungicides. This is intended to provide researchers, scientists, and drug development professionals with a clear and accurate understanding of the specific applications of these building blocks.
Introduction: The Significance of the Difluorophenyl Moiety in Bioactive Triazoles
The incorporation of a 2,4-difluorophenyl group is a hallmark of many highly effective triazole-based antifungal agents. This structural feature is crucial for enhancing the metabolic stability and binding affinity of the molecule to its target enzyme, cytochrome P450 14α-demethylase (CYP51).[1] Inhibition of this enzyme disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.[1][2]
While this compound is a valuable precursor, it is important to note that its direct application is more established in the synthesis of pharmaceutical antifungals. Extensive review of the chemical literature and patent databases indicates that major commercial triazole agrochemicals, such as difenoconazole and propiconazole, are typically synthesized from chlorinated phenyl ketone precursors, not difluorinated ones. This guide will first detail the well-documented use of a close analog, 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone, in the synthesis of the pharmaceutical fluconazole, and then contrast this with the synthetic route for the agrochemical difenoconazole to clarify the distinct applications of these precursors.
Part 1: Synthesis of a Key Pharmaceutical Intermediate: The Case of Fluconazole
This compound serves as a precursor to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a critical intermediate in the synthesis of the widely used pharmaceutical antifungal, fluconazole.[3][4] The following protocols outline the synthesis of this intermediate and its subsequent conversion to fluconazole.
Protocol 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol is adapted from established synthetic routes for fluconazole intermediates.[5][6] The initial step involves the conversion of a suitable difluorophenyl precursor to an α-haloketone, which is then reacted with 1,2,4-triazole.
Materials:
-
2-Chloro-2',4'-difluoroacetophenone
-
1,2,4-Triazole
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-2',4'-difluoroacetophenone (1 equivalent) in 100 mL of anhydrous acetone.
-
Addition of Reagents: Add 1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Workflow for the Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Protocol 2: Conversion to Fluconazole via Epoxidation and Ring-Opening
The synthesized ketone intermediate is then converted to fluconazole through a two-step process involving the formation of an epoxide followed by its ring-opening with a second molecule of 1,2,4-triazole.[7]
Step A: Epoxidation
-
Reaction: The ketone intermediate is reacted with trimethylsulfoxonium iodide in the presence of a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., toluene/water with a phase transfer catalyst) to form the corresponding epoxide, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.[7]
Step B: Epoxide Ring-Opening
-
Reaction: The isolated epoxide is then reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent such as DMF at elevated temperatures.[5]
-
Mechanism: The reaction proceeds via a nucleophilic attack of the triazole anion on the terminal carbon of the epoxide ring, leading to the formation of fluconazole.[8][9]
Reaction Mechanism: Synthesis of Fluconazole
Part 2: A Contrasting Case - The Synthesis of the Agrochemical Difenoconazole
In contrast to the synthesis of fluconazole, the production of the widely used agrochemical fungicide difenoconazole starts from a different precursor, typically 2,4-dichloroacetophenone.[10][11] This highlights the importance of selecting the correct halogenated phenyl ketone for the desired final product.
Synthetic Route of Difenoconazole
The synthesis of difenoconazole is a multi-step process that involves the following key transformations:[10][11]
-
Etherification: 2,4-dichloroacetophenone is reacted with a phenoxide to form a diphenyl ether linkage.
-
Bromination: The resulting ketone is brominated at the α-position.
-
Ketalization: The α-bromoketone is protected as a ketal, typically by reacting with 1,2-propylene glycol.
-
Nucleophilic Substitution: The final step involves the reaction of the brominated ketal with 1,2,4-triazole to introduce the triazole ring and form difenoconazole.
Workflow for Difenoconazole Synthesis
Scientific Rationale and Causality in Experimental Design
-
Choice of Halogenation: The specific halogenation pattern on the phenyl ring is critical for the biological activity of the final triazole compound. The difluoro substitution in fluconazole is optimized for its pharmaceutical application, while the dichloro substitution in difenoconazole is tailored for its agrochemical use.
-
Use of Protecting Groups: In the synthesis of difenoconazole, the ketone is protected as a ketal before the nucleophilic substitution with triazole. This is to prevent side reactions and ensure that the triazole attacks the desired position.
-
Reaction Conditions: The choice of solvents, bases, and reaction temperatures is crucial for optimizing yields and minimizing the formation of impurities. For instance, the use of a polar aprotic solvent like DMF in the final step of fluconazole synthesis facilitates the nucleophilic attack of the triazole anion.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of triazole-based compounds. However, their application is highly specific. While they are central to the production of important pharmaceutical antifungals like fluconazole, they are not the typical starting materials for major agrochemical triazoles such as difenoconazole. A thorough understanding of the distinct synthetic pathways for these different classes of compounds is essential for researchers and professionals in drug development and agrochemical synthesis. This guide provides a foundational understanding and practical protocols to aid in this endeavor.
References
-
Rybak, K., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. Available at: [Link]
-
Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Knowledge. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of fungicide difenoconazole. Available at: [Link]
-
Iowa State University Digital Repository. (2006). Fungicides: Triazoles. Available at: [Link]
-
ResearchGate. (n.d.). Schematic inhibition of the ergosterol biosynthesis by azole compounds. Available at: [Link]
-
CABI Digital Library. (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. Plant Diseases and Pests. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Hexaconazole: Targeting Fungal Ergosterol Biosynthesis. Available at: [Link]
-
LookChem. (n.d.). Synthesis of Fluconazole. Chempedia. Available at: [Link]
- Google Patents. (n.d.). Method for preparing difenoconazole. CN102898422A.
- Google Patents. (n.d.). Method for preparing difenoconazole. CN102898422B.
- Google Patents. (n.d.). Preparation of fluconazole and pharmaceutically acceptable salts thereof. US5710280A.
- Google Patents. (n.d.). Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone. CN105541739A.
-
Indian Patents. (n.d.). An improved process for the preparation of fluconazole. Available at: [Link]
-
Semantic Scholar. (2011). Technical Study on Synthesis of Fungicide Difenoconazole. Available at: [Link]
-
Bulgarian Chemical Communications. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Available at: [Link]
-
Synthesis. (n.d.). Fluconazole Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]
-
PMC. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Available at: [Link]
-
PubChem. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]
-
ResearchGate. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]
-
Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Yield for 1-(2,4-Difluorophenyl)propan-2-one Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Difluorophenyl)propan-2-one. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and enhance your reaction yields. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Understanding the Synthetic Landscape: Key Strategies and Challenges
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, primarily relies on two classical and robust methodologies: Friedel-Crafts acylation and the Grignard reaction. Each pathway presents a unique set of advantages and challenges that a researcher must consider for optimal outcomes.
Core Synthetic Pathways
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Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves the acylation of 1,3-difluorobenzene with an appropriate propanoyl equivalent, typically in the presence of a strong Lewis acid catalyst.[1][2] It is a direct and often high-yielding approach.
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Grignard Reaction: This organometallic route involves the synthesis of a 2,4-difluorophenyl Grignard reagent, which then acts as a nucleophile, attacking an acetone synthon.[3] This method offers a different strategic approach to the target molecule.
The choice between these pathways often depends on the availability of starting materials, scalability requirements, and the specific experimental capabilities of the laboratory.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Friedel-Crafts Acylation Route
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Friedel-Crafts acylation of 1,3-difluorobenzene are often traced back to several key factors:
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Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any residual water in your glassware, solvents, or starting materials will deactivate the catalyst, halting the reaction.
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Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored Lewis acids. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
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Insufficient Catalyst Loading: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4] Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent. For less reactive acylating agents, this may need to be increased.
-
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products.
-
Solution: Initiate the reaction at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allow it to slowly warm to room temperature or gently heat to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
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Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity?
The primary byproduct in the acylation of 1,3-difluorobenzene is the ortho-isomer, 1-(2,6-difluorophenyl)propan-2-one. While the fluorine atoms are ortho, para-directing, the formation of the desired 4-substituted product is generally favored due to sterics.[5]
-
Steric Hindrance: The bulky acylium ion experiences greater steric hindrance at the ortho position, which is flanked by a fluorine atom.
-
Solution: Lowering the reaction temperature can enhance the kinetic preference for the less sterically hindered para-position. Using a bulkier Lewis acid or a different solvent system can sometimes influence the ortho/para ratio.
-
Q3: My work-up is problematic, and I'm losing product. What is an effective work-up procedure?
A common issue is the formation of emulsions during the aqueous work-up to decompose the aluminum chloride-ketone complex.
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Solution: After the reaction is complete, cool the reaction mixture in an ice bath and very slowly and carefully quench it by adding it to a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process should be done with vigorous stirring. The acidic conditions will help to break down the complex and keep the resulting aluminum salts soluble in the aqueous phase. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate before removing the solvent.[6][7]
Grignard Reaction Route
Q1: My Grignard reagent formation is sluggish or fails to initiate. What should I do?
The formation of 2,4-difluorophenylmagnesium bromide can be challenging due to the passivating oxide layer on the magnesium surface.
-
Activation of Magnesium: The magnesium turnings need to be activated to expose a fresh metallic surface.
-
Solution: Gently crush the magnesium turnings in a mortar and pestle before use to break the oxide layer. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The color change (disappearance of the iodine color or bubbling) indicates the initiation of the reaction.[8]
-
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic sources, especially water.
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Solution: As with the Friedel-Crafts reaction, ensure all glassware is rigorously dried, and use anhydrous solvents (typically THF or diethyl ether).
-
Q2: The reaction with my acetone equivalent gives a low yield of the desired product. What are the competing side reactions?
When reacting the Grignard reagent with an acetone equivalent, several side reactions can lower the yield of this compound.
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Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and quenching of the Grignard reagent.[3]
-
Solution: Add the Grignard reagent slowly to the ketone at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. The use of cerium(III) chloride to form a less basic organocerium reagent (Luche reaction) can significantly suppress enolization.[8]
-
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type reduction. While the 2,4-difluorophenyl Grignard does not have β-hydrogens, this is a consideration for other Grignard syntheses.
III. Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of this compound?
A: The Friedel-Crafts acylation of 1,3-difluorobenzene is often the more direct and higher-yielding route. 1,3-difluorobenzene is the most reactive of the difluorobenzene isomers in this reaction.[5] However, the choice can depend on the availability and cost of the starting materials.
Q: What is a suitable acylating agent for the Friedel-Crafts synthesis?
A: Chloroacetyl chloride is a common choice. The initial product, 2-chloro-1-(2,4-difluorophenyl)ethanone, can then be methylated at the α-position to yield the final product. Alternatively, a direct acylation with a propanoyl synthon can be employed, though this may be less straightforward.
Q: How can I purify the final product?
A: The crude product can be purified by several methods:
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Column Chromatography: This is a very effective method for separating the desired product from side products and unreacted starting materials. A typical eluent system would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it.[9]
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water or hexane/acetone) can be an efficient purification method.[10][11]
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.
IV. Experimental Protocols and Data
Protocol 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This protocol is a representative procedure and may require optimization.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous dichloromethane as the solvent. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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Arene Addition: Following the formation of the acylium ion complex, add a solution of 1,3-difluorobenzene (1.2 eq.) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Work-up and Purification: Follow the work-up procedure described in the troubleshooting section. The crude product can then be purified by column chromatography.
Protocol 2: Grignard Synthesis from 2,4-Difluorobromobenzene
This protocol is a representative procedure and may require optimization.
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Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a small amount of a solution of 2,4-difluorobromobenzene (1.0 eq.) in anhydrous THF via a dropping funnel. Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
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Reaction with Acetone Equivalent: In a separate flame-dried flask, prepare a solution of a suitable acetone equivalent (e.g., N-methoxy-N-methylacetamide for Weinreb ketone synthesis) in anhydrous THF and cool it to 0 °C. Slowly add the prepared Grignard reagent via cannula or dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
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Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 1,3-Difluorobenzene, Chloroacetyl chloride | 2,4-Difluorobromobenzene, Acetone equivalent |
| Key Reagents | Aluminum Chloride (Lewis Acid) | Magnesium metal |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Challenges | Catalyst deactivation by moisture, Stoichiometric catalyst required, Regioselectivity control | Grignard initiation, Side reactions with ketone (enolization) |
| Scalability | Generally scalable with appropriate heat management | Can be challenging to scale due to exothermic Grignard formation |
V. Visualizing the Workflow
Friedel-Crafts Acylation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
identification of side products in 1-(2,4-Difluorophenyl)propan-2-one reactions
Technical Support Center: 1-(2,4-Difluorophenyl)propan-2-one Reactions
Welcome to the comprehensive technical support guide for navigating the complexities of reactions involving this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis. Our focus is on the practical identification and mitigation of side products, ensuring the integrity and yield of your target molecules.
Table of Contents
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Frequently Asked Questions (FAQs)
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What are the most common side products in reactions with this compound?
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How can I minimize the formation of over-alkylation products?
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What is the likely cause of low yield in my reaction?
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Are there specific analytical techniques recommended for identifying these side products?
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Troubleshooting Guides
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Issue 1: Identification and Mitigation of Dimeric Impurities.
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Issue 2: Addressing Incomplete Reactions and Starting Material Carryover.
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Issue 3: Managing Regioisomeric Side Product Formation.
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Experimental Protocols
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Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring.
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Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis.
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References
Frequently Asked Questions (FAQs)
What are the most common side products in reactions with this compound?
The reactivity of the benzylic methylene group and the adjacent ketone in this compound gives rise to several potential side products. The specific side products formed are highly dependent on the reaction conditions, including the base, solvent, temperature, and the nature of the electrophile. Common side products include:
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Over-alkylation Products: Introduction of more than one alkyl group at the alpha-carbon.
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Dimeric Impurities: Self-condensation products arising from the enolate of the starting material reacting with another molecule of the ketone.
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Regioisomeric Products: In cases where the electrophile has multiple reactive sites, different isomers can be formed.
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Products of Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, displacement of one of the fluorine atoms on the aromatic ring can occur.
How can I minimize the formation of over-alkylation products?
Over-alkylation is a common issue when the mono-alkylated product is more acidic and reactive than the starting material. To minimize this:
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Choice of Base: Use a bulky, non-nucleophilic base to sterically hinder the second deprotonation. Lithium diisopropylamide (LDA) is often a good choice.
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Controlled Addition: Add the electrophile slowly to the pre-formed enolate at a low temperature. This ensures the electrophile reacts with the mono-enolate as it is formed, minimizing the chance for a second deprotonation and subsequent alkylation.
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Stoichiometry: Use a slight excess of the starting ketone relative to the base and electrophile to ensure the electrophile is consumed before significant amounts of the di-alkylated product can form.
What is the likely cause of low yield in my reaction?
Low yields can stem from several factors:
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Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the ketone, leading to a significant amount of unreacted starting material.
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Side Reactions: As discussed, the formation of dimeric impurities, over-alkylation, or other side products consumes the starting material and reduces the yield of the desired product.
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Product Instability: The desired product may be unstable under the reaction or workup conditions.
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Poor Quenching: Improper quenching of the reaction can lead to product degradation or the formation of unwanted byproducts.
Are there specific analytical techniques recommended for identifying these side products?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of side products:
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High-Performance Liquid Chromatography (HPLC): Excellent for monitoring reaction progress and separating non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile side products and starting material carryover.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation of isolated impurities. ¹⁹F NMR is particularly useful for identifying products of SNAr.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile components separated by HPLC, aiding in their identification.
Troubleshooting Guides
Issue 1: Identification and Mitigation of Dimeric Impurities
Scenario: Your reaction mixture shows a significant peak in the HPLC/LC-MS with a mass corresponding to approximately twice the molecular weight of the starting material, suggesting a dimeric impurity.
Causality: Dimeric impurities typically arise from an aldol-type self-condensation reaction. The enolate of this compound acts as a nucleophile and attacks the carbonyl carbon of another molecule of the starting ketone. This is more likely to occur if the electrophile is added too slowly or is not reactive enough, allowing the enolate concentration to build up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimeric impurity formation.
Mitigation Strategies:
| Strategy | Rationale |
| Inverse Addition | Slowly add the pre-formed enolate solution to a solution of the electrophile. This keeps the concentration of the enolate low at any given time, favoring the reaction with the electrophile over self-condensation. |
| Lower Reaction Temperature | Forming the enolate and performing the subsequent reaction at lower temperatures (e.g., -78 °C) can significantly reduce the rate of the self-condensation reaction. |
| Choice of Counterion | Lithium enolates are often more stable and less prone to aggregation and side reactions than sodium or potassium enolates. |
Issue 2: Addressing Incomplete Reactions and Starting Material Carryover
Scenario: HPLC analysis of your crude reaction mixture shows a large peak corresponding to the this compound starting material.
Causality: Significant starting material carryover indicates that the initial deprotonation to form the enolate was incomplete. This can be due to an insufficiently strong base, inaccurate quantification of the base, or deactivation of the base by trace amounts of water or other protic impurities.
Troubleshooting Steps:
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Verify Base Strength: Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the alpha-proton of the ketone (typically around 19-20 in DMSO). Bases like LDA, NaH, or KHMDS are generally suitable.
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Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Traces of water will quench the strong base, leading to incomplete deprotonation.
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Titrate the Base: If using organolithium bases like n-BuLi to generate LDA in situ, it is crucial to titrate them before use to determine their exact concentration.
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Increase Base Equivalents: A slight excess of the base (e.g., 1.05-1.1 equivalents) can help to drive the deprotonation to completion.
Issue 3: Managing Regioisomeric Side Product Formation
Scenario: When reacting with an unsymmetrical electrophile, you observe the formation of multiple products with the same mass but different retention times and NMR spectra, indicating regioisomers.
Causality: The formation of regioisomers is governed by the relative reactivity of the different electrophilic sites. The choice of solvent and counterion can influence the selectivity of the reaction.
Strategies for Improving Regioselectivity:
| Strategy | Rationale |
| Solvent Effects | Polar aprotic solvents like THF can coordinate with the counterion of the enolate, leading to a "looser" ion pair and potentially altering the regioselectivity compared to non-polar solvents. |
| Lewis Acid Additives | The addition of a Lewis acid can coordinate to the electrophile, activating one site over another and directing the nucleophilic attack of the enolate. |
| Temperature Control | Lowering the reaction temperature can increase the kinetic control of the reaction, potentially favoring the formation of one regioisomer over the other. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring
This protocol provides a general method for monitoring the progress of reactions involving this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Sample Preparation: Quench a small aliquot of the reaction mixture in a vial containing a suitable solvent (e.g., acetonitrile). Dilute further if necessary to avoid column overloading.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
This method is suitable for identifying volatile starting materials and low molecular weight side products.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-550 amu |
Sample Preparation: Dilute a sample of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
Visualization of a General Reaction Pathway
The following diagram illustrates a typical reaction sequence involving the deprotonation of this compound to form an enolate, followed by reaction with an electrophile. It also depicts the potential for a common side reaction, such as dimerization.
Caption: General reaction and side reaction pathway.
References
Technical Support Center: Post-Synthesis Purification of 1-(2,4-Difluorophenyl)propan-2-one
Welcome to the technical support guide for 1-(2,4-Difluorophenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the post-synthesis purification of this key chemical intermediate. As a precursor in the synthesis of various active pharmaceutical ingredients (APIs), such as the triazole antifungal agent fluconazole, achieving high purity is critical for ensuring the quality, safety, and efficacy of the final drug substance.[1][2]
This guide provides FAQs for quick reference and in-depth troubleshooting sections for more persistent issues, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities are largely dependent on the synthetic route employed. For instance, if a Friedel-Crafts acylation is used, common impurities can include:
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Unreacted Starting Materials: Such as 1,3-difluorobenzene.
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Positional Isomers: By-products like 1-(2,5-difluorophenyl)propan-2-one or 1-(3,4-difluorophenyl)propan-2-one can form, which may be difficult to separate due to similar physical properties.[1]
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Reaction By-products: Depending on the specific reagents, various side-products can be generated. Forensic analysis of related ketones often reveals a profile of specific impurities linked to the synthesis method.[3]
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Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What are the primary methods for purifying the crude product?
A2: The most effective purification methods for a fluorinated ketone like this are:
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Recrystallization: An excellent choice if the product is a solid at room temperature. It is effective at removing small amounts of impurities that have different solubility profiles.[4][5]
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Column Chromatography: A highly versatile technique for separating the target compound from isomers and other by-products based on differential adsorption to a stationary phase.[6][7]
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Vacuum Distillation: Suitable for liquid products, especially for separating components with different boiling points. Using a vacuum lowers the boiling point, preventing thermal degradation of the compound.[8][9]
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Chemical Extraction: Techniques like a bisulfite wash can specifically target and remove ketone-containing impurities or the product itself from a mixture.[10][11]
Q3: How can I accurately assess the purity of my final product?
A3: A combination of analytical methods is recommended for robust purity validation:
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High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis, often used to determine purity as a percentage of the total peak area.[12][13]
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Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1%). ¹⁹F NMR is particularly useful for fluorinated compounds.[8]
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Melting Point Analysis: For crystalline solids, a sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[5][14]
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended step.
Scenario 1: My crude product is a dark, oily liquid. How do I remove the color?
Question: After synthesis and initial solvent removal, I'm left with a dark brown or yellow oil. I suspect colored impurities are present. What is the best approach to decolorize my product before final purification?
Answer: The presence of color often indicates high molecular weight, polymeric, or conjugated impurities. The most common and effective method for color removal is treatment with activated charcoal followed by hot filtration.[4][15]
Causality: Activated charcoal has a highly porous structure with a large surface area, which readily adsorbs large, colored impurity molecules.[4] This step should be performed before the main purification method (e.g., recrystallization or chromatography) to prevent these impurities from interfering.
Protocol: Decolorization with Activated Charcoal
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Dissolution: Dissolve your crude product in a minimum amount of a suitable hot solvent. The ideal solvent should fully dissolve the desired compound at elevated temperatures but have lower solubility at room temperature.
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Cooling: Remove the solution from the heat source and allow it to cool slightly. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.[15]
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Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the warm solution.
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Reheating: Gently reheat the mixture to boiling for 5-10 minutes with stirring to ensure maximum adsorption of impurities.
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Hot Gravity Filtration: Filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities. Using a stemless funnel can help prevent premature crystallization in the apparatus.[4]
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Proceed to Purification: The resulting clear, decolorized filtrate can now be used for recrystallization, or the solvent can be removed to yield a cleaner oil for chromatography or distillation.
Scenario 2: I'm trying to recrystallize the product, but it keeps "oiling out." What should I do?
Question: I've successfully decolorized my product, and it's a solid at room temperature. However, when I try to recrystallize it, it separates as an oil upon cooling instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when a supersaturated solution cools to a temperature below the melting point of the solute before crystallization begins. The solute then separates as a liquid phase instead of a solid crystalline lattice. This is common for low-melting point solids or when using a solvent that is too non-polar.[4][16]
Causality & Solutions:
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High Solute Concentration: The solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool again.
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Rapid Cooling: Cooling the solution too quickly can favor oil formation over the slower, more ordered process of crystal growth. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[4]
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Inappropriate Solvent: The solvent may be too "good" at dissolving the compound. A solvent-pair system is often the solution.[5]
Protocol: Mixed-Solvent Recrystallization
This method uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[5]
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Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature (e.g., acetone or ethyl acetate).
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Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., hexanes or water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
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Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
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Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should occur.
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Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[15]
| Table 1: Common Solvent Pairs for Recrystallization | |
| Good Solvent (More Polar) | Bad Solvent (Less Polar) |
| Acetone | Hexane |
| Ethyl Acetate | Hexane |
| Ethanol | Water |
| Tetrahydrofuran (THF) | Hexane |
| Source: Adapted from common laboratory practices.[5][16] |
Scenario 3: My purity isn't improving with column chromatography. What's going wrong?
Question: I've run a silica gel column, but my fractions are still impure, or my yield is very low. What factors should I investigate?
Answer: Poor separation or low recovery in column chromatography can stem from several issues: an incorrect solvent system, improper column packing, compound instability on the stationary phase, or overloading the column.
Causality & Solutions:
-
Solvent System (Mobile Phase): The polarity of your eluent is critical. If it's too polar, all compounds will elute quickly with no separation. If it's not polar enough, your compound may not move off the column.
-
Stationary Phase Interaction: Standard silica gel is slightly acidic and can sometimes cause degradation or irreversible adsorption of sensitive compounds.[17] If you suspect this, consider using neutral alumina or treating the silica with a base like triethylamine.
-
Low Recovery: Your compound may be highly volatile, leading to losses during solvent evaporation.[6]
Workflow: Optimizing Column Chromatography
Caption: Workflow for optimizing column chromatography.
Protocol: Flash Column Chromatography
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TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give your product a retention factor (Rf) of approximately 0.25-0.35 and show good separation from impurities.
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Column Packing: Pack a glass column with silica gel using a slurry method (mixing silica with the initial eluent) to ensure a homogenous, bubble-free stationary phase.
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Loading: Dissolve the crude product in the minimum possible volume of the eluent or a less polar solvent. Carefully apply this solution to the top of the silica bed.
-
Elution: Run the column by applying gentle positive pressure, collecting the eluate in small, numbered fractions.
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Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Scenario 4: I have a persistent ketone/aldehyde impurity that co-elutes with my product.
Question: My NMR and HPLC show a stubborn impurity that I can't separate with chromatography or recrystallization. I suspect it's a structurally similar ketone. Is there a chemical way to remove it?
Answer: Yes. For removing reactive ketone or aldehyde impurities, a liquid-liquid extraction protocol using a saturated sodium bisulfite solution can be highly effective. This technique is often successful where physical separation methods fail due to similar compound properties.[10][11]
Causality: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with unhindered ketones and aldehydes to form a charged bisulfite adduct. This adduct is water-soluble and can be easily separated from the unreacted organic material (your desired, likely more hindered, product) in an aqueous extraction.[10] The ketone can be regenerated from the adduct later by adding a base, if needed.
Diagram: Bisulfite Extraction Mechanism
Caption: Bisulfite extraction workflow for impurity removal.
Protocol: Purification via Bisulfite Wash
-
Dissolve: Dissolve the crude product mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extract: Add an equal volume of saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure (SO₂ gas may form).[11]
-
Separate: Allow the layers to separate. Drain the lower aqueous layer, which now contains the impurity-bisulfite adduct.
-
Wash: Wash the remaining organic layer with deionized water and then with brine (saturated NaCl solution) to remove residual bisulfite and water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Verify: Confirm the removal of the impurity using the appropriate analytical method (HPLC or NMR).
| Table 2: Comparison of Primary Purification Techniques | |||
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with <10% impurities. | Cost-effective, scalable, can yield very high purity. | Not suitable for oils, risk of "oiling out," yield can be low.[4] |
| Column Chromatography | Complex mixtures, isomeric impurities. | Highly versatile, excellent separation power. | Can be slow, requires significant solvent, potential for sample degradation on silica.[7][17] |
| Vacuum Distillation | Thermally stable liquids with different boiling points. | Good for large scale, effective for non-isomeric impurities. | Not effective for azeotropes or close-boiling compounds, risk of thermal decomposition.[18] |
| Bisulfite Extraction | Removing reactive ketone/aldehyde impurities. | Chemically specific, fast, simple equipment. | Only works for unhindered ketones/aldehydes, may react with desired product if it is also unhindered.[10] |
References
-
Taylor & Francis Online. (n.d.). Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (ii) 1-(2,4-Difluorophenyl)-2-(pyrazin-2-yl)propan-1-one. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
-
JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP1314711B1 - Process for preparation of fluorinated ketones.
-
NIH. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
European Food Safety Authority. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
-
Supplementary Information. (n.d.). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one. Retrieved from [Link]
-
PubMed. (1967). Purity determinations by differential thermal analysis. Retrieved from [Link]
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. youtube.com [youtube.com]
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- 18. EP1314711B1 - Process for preparation of fluorinated ketones - Google Patents [patents.google.com]
Technical Support Center: Minimizing By-product Formation in Friedel-Crafts Acylation for Ketone Synthesis
Welcome to the technical support center dedicated to mastering the Friedel-Crafts acylation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their ketone synthesis by minimizing the formation of unwanted by-products. Here, we move beyond simple protocols to explore the underlying causes of common issues and provide robust, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered during Friedel-Crafts acylation.
Q1: What are the most prevalent by-products in Friedel-Crafts acylation and their primary causes?
A1: The most common by-products include:
-
Polysubstituted products: While the acyl group's deactivating nature makes a second acylation less likely than in Friedel-Crafts alkylation, it can still happen, especially with highly activated aromatic rings.[1][2]
-
Isomeric products: Acylation can occur at various positions on the aromatic ring (ortho, meta, para), resulting in a mixture of isomers.[1] The final distribution is governed by the directing effects of existing substituents and the reaction conditions.[1]
-
Products from solvent acylation: Certain solvents can compete with the substrate for the acylating agent, leading to impurities.[1]
-
Dealkylation-acylation products: If an alkyl group is present on the substrate, it may be cleaved and subsequently acylated, creating a product mixture.[1]
Q2: How can I effectively prevent polysubstitution?
A2: To minimize the formation of di- or poly-acylated products:
-
Control Stoichiometry: Employ a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1]
-
Optimize Reaction Conditions: Lower reaction temperatures and shorter reaction times can significantly reduce the probability of a second acylation event.[1]
-
Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can enhance selectivity.[3]
Q3: My reaction isn't proceeding to completion. What are the likely reasons?
A3: Several factors can lead to an incomplete reaction:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][5] Any water in the system will deactivate it.
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[4][6] Therefore, a stoichiometric amount of the catalyst is often necessary.[4][6]
-
Deactivated Aromatic Substrate: The presence of strong electron-withdrawing groups on the aromatic ring will hinder the reaction.[4]
Q4: What are some "greener" or alternative catalysts to traditional Lewis acids like AlCl₃?
A4: Concerns over the hazardous nature and waste generated by traditional catalysts have spurred the development of more environmentally benign alternatives.[7] These include:
-
Zeolites: These solid acid catalysts are recoverable and reusable.[1]
-
Metal Triflates: Lanthanide triflates are often more tolerant to water and can be used in smaller, catalytic amounts.[1]
-
Ionic Liquids: These can function as both the solvent and the catalyst and are often recyclable.[1]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides a systematic approach to diagnosing and resolving common issues based on experimental observations.
| Observed Symptom | Potential Causes | Recommended Solutions & Protocols |
| Low or No Product Yield | 1. Inactive Catalyst: Moisture has deactivated the Lewis acid (e.g., AlCl₃).[1][4] 2. Insufficient Catalyst: The product is complexing with and sequestering the catalyst.[1][4][6] 3. Deactivated Aromatic Ring: The substrate contains strong electron-withdrawing groups.[4] 4. Low Reaction Temperature: The activation energy has not been overcome.[4][8] 5. Poor Reagent Quality: Impurities are interfering with the reaction.[1][4] | 1. Ensure Anhydrous Conditions: Use a fresh, unopened container of anhydrous Lewis acid. Flame- or oven-dry all glassware and use anhydrous solvents and reagents.[1][4] 2. Increase Catalyst Loading: Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 2.0 equivalents).[1] 3. Alternative Synthesis: Friedel-Crafts acylation is generally unsuitable for strongly deactivated rings. Consider an alternative synthetic pathway.[1] 4. Optimize Temperature: Gradually and carefully increase the reaction temperature while monitoring for by-product formation.[1][8] 5. Purify Reagents: Use freshly distilled or purified reagents.[1] |
| Formation of Multiple Isomeric Products | 1. Suboptimal Reaction Conditions: Temperature and solvent choice are influencing regioselectivity.[1][8] 2. Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent can lead to a mixture of ortho and para products.[1] | 1. Systematic Optimization: Lower temperatures and less polar solvents may favor the kinetic product, while higher temperatures and more polar solvents can lead to the thermodynamic product.[1][9] For example, the acylation of 2-methoxynaphthalene yields the 1-acyl product at lower temperatures and the 6-acyl isomer at higher temperatures.[8] 2. Reagent Modification: Consider using a different acylating agent or an alternative synthetic strategy if steric hindrance is a significant factor.[1] |
| Significant Polysubstitution | 1. Highly Activated Aromatic Ring: The starting material is very reactive.[1] 2. Incorrect Stoichiometry: An excess of the acylating agent is being used. | 1. Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1] 2. Modify Reaction Conditions: Lower the reaction temperature and shorten the reaction time.[1] |
| O-Acylation of Phenolic Substrates | Competing Reaction: The phenolic hydroxyl group is also nucleophilic and can be acylated, forming a phenyl ester.[10] | 1. Protecting Group Strategy: Protect the hydroxyl group as a silyl ether before acylation. The protecting group can often be removed during the aqueous workup.[10] 2. Optimize for Fries Rearrangement: If relying on the subsequent Fries rearrangement of the O-acylated intermediate, lower temperatures (≤ 60°C) generally favor the para-isomer, while higher temperatures (≥ 160°C) favor the ortho-isomer.[10] |
Section 3: Mechanistic Insights into By-product Formation
A deeper understanding of the reaction mechanism is crucial for effective troubleshooting. The desired reaction proceeds through the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[6][11]
Caption: General mechanism of Friedel-Crafts acylation.
By-products can arise from deviations from this main pathway.
Caption: Common by-product formation pathways.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol outlines a standard laboratory procedure for the acylation of anisole to produce 4-methoxyacetophenone.
-
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.[1]
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension.[1]
-
Addition of Substrate: After the addition of acetic anhydride is complete, add a solution of anisole (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until completion is confirmed by TLC monitoring.[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will decompose the aluminum chloride complex.[5]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol.[1]
-
Section 5: Advanced Strategies and Greener Alternatives
For more challenging syntheses or to adhere to green chemistry principles, consider the following advanced strategies:
| Strategy | Description | Advantages | Considerations |
| Heterogeneous Catalysis | Using solid acid catalysts like zeolites or supported Lewis acids.[1] | - Catalyst is easily recoverable and reusable. - Often more selective. - Reduced waste generation. | - May require higher temperatures. - Can have lower activity than homogeneous catalysts. |
| Ionic Liquids | Using ionic liquids as both the solvent and catalyst.[1] | - Can be recycled. - Can enhance reaction rates and selectivity. | - Viscosity can be an issue. - Cost may be higher than traditional solvents. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction. | - Significantly reduced reaction times. - Often leads to higher yields and cleaner reactions. | - Requires specialized equipment. - Scale-up can be challenging. |
Section 6: Troubleshooting Workflow
When faced with an unexpected outcome, a logical workflow can help to efficiently identify and solve the problem.
Caption: A logical workflow for troubleshooting low product yields.
References
-
Friedel-Crafts Acylation Reaction and Mechanism. Chemicals Learning. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. National Institutes of Health. Available at: [Link]
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. ResearchGate. Available at: [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. National Institutes of Health. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. Available at: [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Available at: [Link]
-
The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. ResearchGate. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]
-
FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Available at: [Link]
-
Effect of temperature on the acylation of PC with DA. Reaction condition. ResearchGate. Available at: [Link]
-
Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. Available at: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. YouTube. Available at: [Link]
-
Friedel-Crafts Acylation Example Problems. YouTube. Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Biocatalytic Friedel‐Crafts Reactions. National Institutes of Health. Available at: [Link]
-
Industrial Friedel–Crafts Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. byjus.com [byjus.com]
Technical Support Center: Stereoselective Reduction of 1-(2,4-Difluorophenyl)propan-2-one
Welcome to the technical support center for the stereoselective reduction of 1-(2,4-difluorophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific, yet crucial, chemical transformation. The synthesis of the chiral alcohol, (R)- or (S)-1-(2,4-difluorophenyl)propan-2-ol, is a key step in the production of various pharmaceutical intermediates. The presence of the difluorophenyl ring introduces unique electronic and steric factors that can influence the stereochemical outcome of the reduction. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and excellent enantioselectivity in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the stereoselective reduction of this compound. Each issue is followed by potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low Enantiomeric Excess (e.e.)
Symptoms: Your chiral HPLC or GC analysis shows a nearly racemic or a significantly lower than expected enantiomeric excess of the desired alcohol.
Potential Causes & Solutions:
-
Ineffective Chiral Catalyst or Reagent: The chosen chiral catalyst or reagent may not be optimal for this specific substrate. The electron-withdrawing nature of the difluorophenyl group can affect the electronic properties of the ketone, influencing its interaction with the catalyst.
-
Solution 1 (Chemical Catalysis): If using a Corey-Bakshi-Shibata (CBS) reduction, ensure the oxazaborolidine catalyst is of high purity and handled under strictly anhydrous and inert conditions.[1] Consider screening different chiral ligands if using a transition metal-based catalyst (e.g., Ru, Rh). The steric and electronic properties of the ligand are crucial for effective stereochemical control.
-
Solution 2 (Biocatalysis): Not all ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are effective for every substrate. Screen a panel of KREDs with known activity towards aromatic ketones. Enzymes with a preference for sterically demanding substrates may show improved performance.[2] For example, KREDs derived from organisms like Pichia glucozyma have shown efficacy in reducing various aromatic ketones.[2]
-
-
Suboptimal Reaction Temperature: Temperature can significantly impact the enantioselectivity of a reaction. Higher temperatures can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower e.e.
-
Solution: Perform the reaction at a lower temperature. For many catalytic asymmetric reductions, running the reaction at 0 °C, -20 °C, or even lower can significantly enhance enantioselectivity. Monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.
-
-
Background (Non-selective) Reduction: The reducing agent itself (e.g., borane) might be directly reducing the ketone without the influence of the chiral catalyst, leading to a racemic background reaction.
-
Solution: Ensure the slow addition of the reducing agent to the mixture of the substrate and catalyst. This maintains a low concentration of the achiral reducing agent, favoring the catalyzed, stereoselective pathway. For CBS reductions, pre-complexing the catalyst with the borane source before adding the ketone is a standard and effective practice.[1]
-
Issue 2: Low Conversion or Stalled Reaction
Symptoms: TLC or LC-MS analysis indicates a significant amount of unreacted starting material even after extended reaction times.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.
-
Solution: Use freshly distilled, anhydrous solvents and high-purity reagents. Handle all air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.
-
Solution: While catalytic amounts are desired, for challenging substrates, a higher catalyst loading (e.g., increasing from 1 mol% to 5-10 mol%) may be necessary. Perform a systematic optimization of the catalyst loading to find the balance between reaction efficiency and cost.
-
-
Poor Substrate Solubility: this compound may have limited solubility in the chosen reaction solvent at lower temperatures, which are often required for high enantioselectivity.
-
Solution: Screen different anhydrous solvents. For chemical reductions, solvents like THF, toluene, or dichloromethane are common choices. For biocatalytic reductions, the use of a co-solvent (e.g., DMSO, isopropanol) may be necessary to improve substrate solubility in the aqueous buffer.[1] However, be mindful that the co-solvent can also affect enzyme activity and stability.
-
Issue 3: Formation of Byproducts
Symptoms: Your reaction mixture shows unexpected spots on TLC or peaks in your LC-MS/GC-MS, leading to a lower isolated yield of the desired product.
Potential Causes & Solutions:
-
Over-reduction or Side Reactions: With highly reactive reducing agents like lithium aluminum hydride (LAH), other functional groups can be reduced, or side reactions may occur. While less common with boranes, it's a possibility.
-
Competing Reactions (Biocatalysis): In whole-cell biocatalysis, other enzymes within the microorganism might be acting on your substrate or product, leading to byproducts.
-
Solution: Consider using an isolated, purified enzyme (KRED/ADH) instead of whole cells to eliminate competing metabolic pathways. If using whole cells is necessary, optimizing reaction conditions such as pH, temperature, and substrate concentration can help minimize byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: Which stereoselective reduction method is generally preferred for a fluorinated aromatic ketone like this compound?
A1: Both chemical and biocatalytic methods have their merits. The Corey-Bakshi-Shibata (CBS) reduction is a robust and well-established chemical method that often provides high enantioselectivity for aromatic ketones.[1] Biocatalysis, using ketoreductases (KREDs), is an increasingly popular "green" alternative that can offer exceptional enantioselectivity (>99% e.e.) under mild, aqueous conditions.[1] The choice often depends on factors such as scale, cost, available equipment, and the desired enantiomer.
Q2: How do the fluorine substituents on the aromatic ring affect the reduction?
A2: The two fluorine atoms are strong electron-withdrawing groups. This has two main effects:
-
Increased Reactivity of the Carbonyl: The electron-withdrawing nature of the difluorophenyl ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydride. This can lead to faster reaction rates compared to non-fluorinated analogues.
-
Altered Catalyst-Substrate Interaction: The electronic properties of the aromatic ring can influence how it interacts with the chiral catalyst. This can either be beneficial or detrimental to the enantioselectivity, depending on the specific catalyst system. It underscores the importance of screening and optimization for this particular substrate.
Q3: I need to synthesize the (R)-alcohol, but my chiral catalyst is only available in the enantiomeric form that produces the (S)-alcohol. What are my options?
A3: You have a few options:
-
Source the Opposite Catalyst Enantiomer: Many common chiral catalysts and ligands are commercially available in both enantiomeric forms.
-
Mitsunobu Inversion: If you can produce the (S)-alcohol with high enantiopurity, you can invert the stereocenter to the (R)-configuration using a Mitsunobu reaction. This involves activating the hydroxyl group and displacing it with a nucleophile (e.g., acetate), followed by hydrolysis. This adds two steps to your synthesis but is a reliable method for stereochemical inversion.
-
Explore Different Catalyst Systems: Some catalyst systems may follow different stereochemical models. For example, while a particular transition metal catalyst with a specific chiral ligand might produce the (S)-enantiomer, another catalyst system could potentially yield the (R)-enantiomer.
Q4: What are the best analytical techniques for determining the enantiomeric excess (e.e.) of my product?
A4: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). You will need a chiral stationary phase column that can resolve the two enantiomers of 1-(2,4-difluorophenyl)propan-2-ol. It is essential to have a racemic standard of the product to develop the analytical method and confirm the separation of the two enantiomeric peaks.
Q5: Can I use sodium borohydride (NaBH₄) for the stereoselective reduction?
A5: Sodium borohydride is an achiral reducing agent and, on its own, will produce a racemic mixture of the alcohol.[3] However, it can be used in some diastereoselective reductions where the substrate already contains a chiral center that directs the hydride attack. For enantioselective reductions of prochiral ketones like this compound, NaBH₄ is not used alone. Chirally modified borohydrides can be employed, but these are often less common than catalytic methods.[4]
Visualizations & Protocols
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
General Mechanism for CBS Catalytic Reduction
Caption: Generalized catalytic cycle for the CBS reduction.
Experimental Protocols
Protocol 1: CBS Reduction of this compound
This protocol is a general guideline and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents of a 1 M solution in toluene) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane source (e.g., 0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring.
-
After stirring for 10-15 minutes, add a solution of this compound (1 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, slowly and carefully add methanol dropwise to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified (S)-1-(2,4-difluorophenyl)propan-2-ol using chiral GC or HPLC.
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol is a general starting point. Optimal conditions (e.g., pH, temperature, substrate/enzyme loading) should be determined experimentally.
Materials:
-
Ketoreductase (KRED) enzyme preparation (lyophilized powder or whole cells)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)
-
This compound
-
Isopropanol (for cofactor regeneration)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
To the buffer, add the KRED enzyme preparation. The optimal enzyme loading needs to be determined experimentally.
-
Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 1 mM.
-
Add isopropanol to a final concentration of 5-10% (v/v) to serve as the sacrificial alcohol for cofactor regeneration.
-
Add this compound to the desired substrate concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) with gentle agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extract the product into the organic layer. Repeat the extraction two more times.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess using chiral GC or HPLC.
Quantitative Data Summary
The following table presents representative data for the stereoselective reduction of similar aromatic ketones, providing a benchmark for expected performance. Specific results for this compound will require experimental determination.
| Catalyst/Enzyme System | Substrate | Product Enantiomer | Conversion (%) | e.e. (%) | Reference |
| (R)-CBS-Oxazaborolidine / BH₃·SMe₂ | Acetophenone | (S)-1-Phenylethanol | >95 | >95 | [1] |
| Lactobacillus brevis ADH | 1-(4-Fluorophenyl)ethanone | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 | [1] |
| KRED1-Pglu | Benzil | (S)-Benzoin | High | High | [2] |
References
-
González-Martínez, D., et al. (2020). Biotransformation of acetophenone and the fluorinated derivatives by AdRedAm. ResearchGate. [Link]
-
National Institute of Chemistry. (2016). Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. [Link]
-
The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life. [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. [Link]
-
Romano, D., et al. (2015). Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma. Applied Microbiology and Biotechnology. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
Allan, H., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
-
Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition in English. [Link]
-
Fang, Z., & Wills, M. (2014). Asymmetric reduction of diynones and the total synthesis of (S)-panaxjapyne A. Organic Letters. [Link]
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]
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- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Biocatalytic Reduction Reactions from a Chemist's Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 1-(2,4-Difluorophenyl)propan-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of chemical reactions starting from 1-(2,4-Difluorophenyl)propan-2-one. My approach is to move beyond simple step-by-step instructions and delve into the causality behind each experimental choice, empowering you to adapt and troubleshoot your procedures with confidence.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the most common questions and establishes a baseline understanding of the work-up process.
Question 1: What are the primary safety precautions I should take when working with this compound and its derivatives?
Answer: Safety is the paramount consideration in any experimental workflow. Based on Safety Data Sheet (SDS) information, this compound and related structures are known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4]
Core Safety Protocol:
-
Engineering Controls: Always handle the compound and its reaction mixtures inside a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, impervious gloves (nitrile or neoprene), and a flame-resistant lab coat.[1][4]
-
Spill & Waste: Have appropriate spill cleanup materials ready. Dispose of all chemical waste according to your institution's approved waste disposal plan.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2][4]
Question 2: My reaction is complete. What is the first step in a typical "aqueous work-up" and why?
Answer: The first step is typically to quench the reaction. This involves deactivating any remaining reactive reagents to ensure a safe and controlled extraction process. The quenching agent depends entirely on the reagents used. For instance, in a reduction reaction using sodium borohydride (NaBH₄), the quench is often performed by slowly adding methanol or a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).[5][6] The purpose is to safely consume excess hydride reagent. For reactions involving strong acids or bases, the quench involves neutralization.
Question 3: I'm performing a reductive amination. Why is the choice of reducing agent so critical for the work-up strategy?
Answer: Reductive amination is a cornerstone reaction for converting ketones into amines.[7][8] The choice of reducing agent dictates the reaction conditions and, consequently, the work-up.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the preferred reagent for one-pot reductive aminations.[9] Its key advantage is its selectivity; it reduces the iminium ion intermediate much faster than it reduces the starting ketone.[8][10] This selectivity simplifies the work-up, as you are less likely to have alcohol byproducts from the reduction of the starting ketone. The work-up primarily focuses on removing the amine and borate salts.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is selective for the iminium ion at a controlled pH. However, it is highly toxic, and its byproducts include cyanide salts, requiring careful handling and quenching procedures.[10]
-
Sodium Borohydride (NaBH₄): This reagent is less selective and can reduce the starting ketone.[11] Therefore, the reaction is often performed in a stepwise manner: first, form the imine, and only then add NaBH₄.[7][9] This adds complexity but can be effective. The work-up will need to account for the potential presence of the corresponding alcohol byproduct.
Question 4: What is the purpose of each common washing solution used during extraction?
Answer: Each wash is designed to remove specific types of impurities. The underlying principle is to convert impurities into salts that are soluble in the aqueous layer, thereby pulling them out of the organic layer containing your product.[12]
| Washing Solution | Purpose & Mechanism |
| Dilute HCl (e.g., 1M) | Removes basic impurities, such as unreacted amines. The acid protonates the amine (R₃N → R₃NH⁺), forming a salt that is highly soluble in the aqueous layer.[12][13] |
| Sat. aq. NaHCO₃ / Na₂CO₃ | Neutralizes and removes acidic impurities or quenches excess acid catalysts. The base deprotonates the acid (RCOOH → RCOO⁻Na⁺), making it water-soluble. Generates CO₂ gas, so venting is crucial.[12] |
| Water | Removes highly polar, water-soluble impurities and reagents (e.g., DMSO, salts). |
| Sat. aq. NaCl (Brine) | Decreases the solubility of the organic product in the aqueous layer ("salting out"), helping to drive it into the organic phase. It also helps to break up emulsions by increasing the ionic strength of the aqueous layer.[12] |
| Sat. aq. NH₄Cl | A mildly acidic solution used to quench reactions involving organometallic reagents or metal hydrides. It also helps to remove certain metal salts.[5] |
Part 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and solving common issues encountered during the work-up procedure.
Troubleshooting Decision Workflow
Caption: Troubleshooting Decision Tree for Work-up Issues.
Part 3: Experimental Protocols
These protocols provide detailed, self-validating methodologies for common work-up scenarios.
Protocol 1: General Aqueous Work-up for a Neutral Product
This protocol is a standard procedure for isolating a neutral organic compound from a reaction mixture.
Workflow Diagram:
Caption: Standard Aqueous Work-up Workflow.
Step-by-Step Methodology:
-
Cool & Quench: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel in an ice bath to 0 °C. Slowly add the appropriate quenching solution (e.g., deionized water) with stirring to deactivate any reactive species.
-
Transfer & Dilute: Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use a portion of this solvent to rinse the reaction flask and add it to the funnel to ensure a quantitative transfer.
-
Aqueous Wash: Add deionized water to the separatory funnel, stopper the funnel, and invert it several times, venting frequently to release any pressure.[12] Allow the layers to separate. Drain the aqueous layer.
-
Neutralizing Wash (If Necessary): If the reaction was run under acidic or basic conditions, perform a neutralizing wash. Use saturated aqueous NaHCO₃ to remove acid or dilute (1M) HCl to remove base. Check the pH of the aqueous layer with litmus paper to confirm neutralization.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This step helps to remove residual water from the organic layer and break any emulsions that may have formed.[12]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolate Crude Product: Filter the organic solution to remove the drying agent, rinsing the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.[14]
Protocol 2: Specific Work-up for Reductive Amination using STAB
This protocol is tailored for isolating an amine product from a reductive amination reaction mediated by sodium triacetoxyborohydride (NaBH(OAc)₃).
Step-by-Step Methodology:
-
Quench Reaction: After reaction completion, cool the mixture (typically in a solvent like 1,2-dichloroethane, DCE) to 0 °C.[9] Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid byproduct from the STAB and any acid catalyst used. Caution: This neutralization generates CO₂ gas; ensure slow addition and adequate venting.
-
Dilute and Separate: Dilute the mixture with additional organic solvent (e.g., dichloromethane). Transfer to a separatory funnel, shake, and vent. Allow the layers to separate and remove the aqueous layer.
-
Remove Unreacted Amine (Critical Step): Wash the organic layer with dilute acid (e.g., 0.5 M - 1 M HCl). This step is crucial for removing any unreacted starting amine. The amine will be protonated and extracted into the aqueous phase.[13]
-
Self-Validation Check: If your desired product is also a base, this acidic wash could extract it into the aqueous layer. It is critical to know the pKa of your product. If the product is extracted, you must later basify the acidic aqueous layer and re-extract your product.
-
-
Final Washes: Wash the organic layer with water, followed by a brine wash to remove any remaining water-soluble impurities and salts.
-
Dry and Concentrate: Drain the organic layer into a flask, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purification: The crude product will likely contain boron-containing byproducts.
-
Methanol Azeotrope: To remove borate esters, dissolve the crude oil in methanol and concentrate fully on a rotary evaporator. Repeat this process 2-3 times. This procedure forms volatile trimethyl borate, which is removed under vacuum.[13]
-
Final Purification: Purify the resulting material by flash column chromatography or crystallization to obtain the pure amine.[15]
-
References
-
University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Nichols, L. (2020). Purification of Products. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Northen, J. S., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. Retrieved from [Link]
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Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectral Fragmentation of 1-(2,4-Difluorophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, a profound understanding of a molecule's structural integrity under energetic conditions is paramount. Mass spectrometry stands as a cornerstone technique, offering a window into the intrinsic stability and fragmentation pathways of chemical entities. This guide provides an in-depth analysis of the predicted mass spectral fragmentation pattern of 1-(2,4-Difluorophenyl)propan-2-one, a substituted ketone with potential relevance in medicinal chemistry. By juxtaposing its fragmentation behavior with the well-documented patterns of a simpler analog, acetophenone, we aim to furnish researchers with a predictive framework for interpreting the mass spectra of similarly structured fluorinated aromatic compounds.
The Analytical Imperative: Why Fragmentation Matters
The process of electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that is often unstable.[1] This energetic molecular ion can subsequently undergo a cascade of fragmentation events, breaking into smaller, charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.[1] For drug development professionals, a detailed comprehension of these fragmentation patterns is crucial for structural elucidation, impurity profiling, and metabolic studies. The presence of fluorine atoms, as in our target molecule, can significantly influence these pathways, making a dedicated analysis essential.[2][3]
Experimental Design and Predicted Fragmentation
The logical workflow for predicting and analyzing the fragmentation pattern is as follows:
Figure 1: Predicted experimental workflow for the mass spectral analysis of this compound.
Core Fragmentation Pathways of this compound
The structure of this compound features a carbonyl group, an aromatic ring with two fluorine substituents, and a methyl group. These structural motifs will dictate the primary fragmentation routes.
The Molecular Ion Peak
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙). The nominal molecular weight of this compound (C₉H₈F₂O) is 184.16 g/mol . Therefore, we anticipate a molecular ion peak at m/z 184 . Due to the stabilizing effect of the aromatic ring, this peak is expected to be reasonably intense.
α-Cleavage: The Dominant Fragmentation Route
For ketones, the most characteristic fragmentation is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[4][6] This process leads to the formation of a stable acylium ion.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (mass = 15). This is a highly probable event, leading to the formation of the 2,4-difluorobenzoyl cation at m/z 169 (184 - 15). The resonance stabilization of this acylium ion suggests that this will be a prominent, likely the base peak, in the spectrum.
-
Loss of a 2,4-Difluorobenzyl Radical (•CH₂C₆H₃F₂): The alternative α-cleavage involves the scission of the bond between the carbonyl carbon and the benzylic carbon. This would result in the loss of a 2,4-difluorobenzyl radical (mass = 127) and the formation of an acetyl cation (CH₃CO⁺ ) at m/z 43 (184 - 141). This peak is also expected to be significant.
The proposed primary fragmentation pathways are illustrated below:
Figure 2: Proposed primary α-cleavage fragmentation pathways for this compound.
A Comparative Analysis: this compound vs. Acetophenone
To contextualize the predicted fragmentation of our target molecule, a comparison with a simpler, well-characterized analog, acetophenone (1-phenylethan-1-one), is instructive.[4][5]
| Characteristic | This compound (Predicted) | Acetophenone (Experimental) [4][7] | Rationale for Differences |
| Molecular Ion (M⁺˙) | m/z 184 | m/z 120 | The higher mass is due to the two fluorine atoms and the additional methylene group. |
| Base Peak | Predicted at m/z 169 ([M-15]⁺) | m/z 105 ([M-15]⁺) | Both result from the loss of a methyl radical via α-cleavage, forming a stable benzoyl-type cation. The mass difference of 64 amu reflects the two fluorine atoms and the methylene group. |
| Other Major Fragments | m/z 43 ([M-141]⁺) | m/z 77 ([C₆H₅]⁺) | The m/z 43 peak in the difluoro compound arises from α-cleavage. In acetophenone, the phenyl cation at m/z 77 is formed by the loss of carbon monoxide (CO) from the benzoyl cation. A similar loss of CO from the 2,4-difluorobenzoyl cation (m/z 169) to form a difluorophenyl cation (m/z 141) is also possible. |
| m/z 141 (possible) | m/z 51 | The potential fragment at m/z 141 would be the difluorophenyl cation. The m/z 51 fragment in acetophenone is a common aromatic fragment. |
Table 1: Comparative analysis of the predicted mass spectral fragmentation of this compound and the experimental data for acetophenone.
The presence of the two electron-withdrawing fluorine atoms on the aromatic ring in this compound is expected to influence the stability of the resulting fragment ions. However, the fundamental fragmentation mechanisms, dominated by α-cleavage, are anticipated to remain consistent with those of other alkyl aryl ketones.
Conclusion
This comparative guide provides a scientifically grounded prediction of the mass spectral fragmentation pattern of this compound. By leveraging the established principles of mass spectrometry and drawing parallels with the known behavior of acetophenone, we have outlined the expected key fragments and their origins. The dominant fragmentation pathway is predicted to be α-cleavage, leading to the formation of a stable 2,4-difluorobenzoyl cation (m/z 169) and an acetyl cation (m/z 43). This predictive analysis serves as a valuable resource for researchers in the fields of analytical chemistry and drug development, aiding in the structural characterization and identification of this and related fluorinated compounds.
References
- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o...
- Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1320.
- Dantus, M., et al. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses.
- Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.
- McNeill, K., & Le, T. C. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(1), 359-370.
- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- eGyanKosh.
- Chemistry LibreTexts. (2023, August 29).
- ResearchGate. Mass spectra of acetophenone in the molecular ion region.
- ResearchGate.
- Shaik, A., et al. (2018). (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. Molbank, 2018(3), M1011.
- Wang, Y., et al. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one of fluconazole analogs. European Journal of Medicinal Chemistry, 46(9), 4268-4274.
- Michigan State University Department of Chemistry. Mass Spectrometry.
- Narasimhan, B., et al. (2007). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. ARKIVOC, 2007(xiv), 172-184.
- Chemguide.
- NIST. 1-Propanone, 1-(4-fluorophenyl)-.
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- Oakwood Chemical. This compound, 97% Purity, C9H8F2O, 1 gram.
- ResearchGate. Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs.
- MassBank. (2008, October 21). Organic compounds.
- NIST. 1-Propanone, 1-(4-bromophenyl)-.
- NIST. 1-Propanone, 1-phenyl-.
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comparative study of different synthetic methods for 1-(2,4-Difluorophenyl)propan-2-one
Introduction
1-(2,4-Difluorophenyl)propan-2-one is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to antifungal agents such as fluconazole. The efficient and cost-effective production of this ketone is of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most suitable method for specific research and development needs.
Methodology Overview
This guide will explore and compare three primary synthetic routes for the preparation of this compound:
-
Friedel-Crafts Acylation of 1,3-Difluorobenzene: A classic and direct approach to forming the aryl-ketone bond.
-
Grignard Reaction with 2,4-Difluorobromobenzene: A versatile method utilizing organometallic intermediates.
-
Synthesis from 2,4-Difluoroaniline: An alternative route starting from a readily available amine.
Each method will be evaluated based on its reaction mechanism, experimental feasibility, yield, purity of the final product, cost-effectiveness, and safety considerations.
Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct route to aryl ketones through the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[1] In the context of synthesizing this compound, this method involves the acylation of 1,3-difluorobenzene with a propanoyl source.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (propanoyl chloride or propionic anhydride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. The fluorine atoms on the benzene ring are deactivating due to their inductive effect, but they are also ortho, para-directing due to resonance. In the case of 1,3-difluorobenzene, the incoming electrophile is directed to the 4-position, which is para to one fluorine and ortho to the other, leading to the desired product.[2]
Figure 1: Friedel-Crafts acylation pathway for the synthesis of this compound.
Experimental Protocol
Materials:
-
1,3-Difluorobenzene
-
Propanoyl chloride (or propionic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask, followed by 1,3-difluorobenzene (1.0 equivalent). Cool the mixture to 0°C in an ice bath.
-
Dilute propanoyl chloride (1.1 equivalents) with anhydrous dichloromethane in the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Discussion
-
Advantages: This method is relatively straightforward and uses readily available starting materials. The regioselectivity is generally good, leading primarily to the desired 2,4-disubstituted product.
-
Disadvantages: The reaction requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant amounts of acidic waste. The reaction is also sensitive to moisture, requiring anhydrous conditions. Over-acylation or isomerization are potential side reactions, although less common with deactivated rings.
Method 2: Grignard Reaction with 2,4-Difluorobromobenzene
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[3] This route involves the preparation of a Grignard reagent from 2,4-difluorobromobenzene, which then reacts with a suitable electrophile to introduce the propan-2-one moiety.
Reaction Mechanism
The synthesis proceeds in two main steps. First, 2,4-difluorobromobenzene reacts with magnesium metal in an ethereal solvent to form the Grignard reagent, 2,4-difluorophenylmagnesium bromide. This organometallic species is a potent nucleophile. In the second step, this Grignard reagent is reacted with a suitable electrophile, such as acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 2-(2,4-difluorophenyl)propan-2-ol. This alcohol can then be oxidized to the desired ketone, this compound.
Sources
A Comparative Guide to the Validation of an Analytical HPLC Method for 1-(2,4-Difluorophenyl)propan-2-one
This guide provides an in-depth examination of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantitative analysis of 1-(2,4-Difluorophenyl)propan-2-one. As a critical intermediate in various synthetic pathways, particularly in the pharmaceutical industry, ensuring the purity and concentration of this compound is paramount. A rigorously validated analytical method is the cornerstone of quality control, providing the necessary confidence in measurements for regulatory compliance and process optimization.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, offers a comparative perspective against alternative analytical techniques, and is grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analyte: this compound
This compound is a ketonic compound featuring a difluorinated phenyl ring. Its structure suggests moderate polarity, making it an ideal candidate for analysis by Reverse-Phase HPLC.
-
Molecular Formula: C₉H₈F₂O
-
Molecular Weight: 170.16 g/mol
-
Structure: A propyl chain with a ketone group at the second position, attached to a 2,4-difluorophenyl ring at the first position.
The presence of the aromatic ring provides a strong chromophore, making UV detection a suitable and sensitive choice for HPLC analysis.
The Primary Analytical Technique: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For this compound, a Reverse-Phase (RP-HPLC) method is proposed. RP-HPLC utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[4] This setup is highly versatile and effective for a wide range of organic molecules, including our target analyte.[5]
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte, offering good separation from more polar impurities. The column dimensions are standard for analytical work, balancing resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This combination provides good solvation for the analyte while allowing for adequate retention and elution. The ratio can be optimized during method development. |
| Flow Rate | 1.0 mL/min | A standard flow rate that typically yields good peak shape and resolution with acceptable backpressure for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The difluorophenyl ring is expected to have a strong absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC that minimizes band broadening while providing a sufficient mass of analyte for detection. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak efficiency by reducing mobile phase viscosity. |
The Validation Workflow: An ICH Q2(R1) Guided Approach
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The following sections detail the experimental protocols for each validation characteristic as prescribed by the ICH Q2(R1) guideline.[2][6]
Caption: A typical workflow for HPLC method validation, from development to implementation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol:
-
Prepare Solutions:
-
A solution of the this compound reference standard.
-
A solution containing known, related impurities or potential degradation products.
-
A placebo solution (containing all formulation excipients except the active ingredient, if applicable).
-
A spiked sample solution, containing the analyte and all potential interfering substances.
-
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation: Compare the chromatograms. The retention time of the analyte peak in the standard solution should match that in the spiked sample. There should be no interfering peaks from impurities or placebo at the retention time of the analyte. Peak purity analysis using a Diode Array Detector (DAD) can further confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[1]
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals (difference between the actual and predicted values) should be randomly distributed around zero.
Table 1: Hypothetical Linearity Data
| Concentration (µg/mL) | Avg. Peak Area |
| 80 | 798500 |
| 90 | 899100 |
| 100 | 1001500 |
| 110 | 1102300 |
| 120 | 1201900 |
| r² | 0.9998 |
Accuracy
Accuracy measures the closeness of the test results to the true value.[1] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare Samples: Spike a placebo or sample matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
-
RSD of Recovery: Should be ≤ 2.0%.
Table 2: Hypothetical Accuracy Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 80 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 0.6 |
| 120% | 120 | 99.8 | 0.7 |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare a minimum of six determinations at 100% of the test concentration.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different HPLC system.
-
Analysis & Evaluation: Analyze the samples and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.
Acceptance Criteria:
-
%RSD: Should not be more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Noise: Measure the magnitude of the baseline noise in a chromatogram of a blank sample.
-
Determine Signal: Prepare and inject solutions of the analyte at decreasing concentrations.
-
Evaluation:
-
LOD: The concentration at which the peak height is approximately 3 times the baseline noise (S/N ratio of 3:1).
-
LOQ: The concentration at which the peak height is approximately 10 times the baseline noise (S/N ratio of 10:1).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical chromatographic parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5 °C).
-
-
Analysis: Inject a standard solution under each modified condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). The results should remain within the established system suitability criteria.
Caption: Interrelationship of key analytical method validation parameters.
System Suitability Testing (SST)
Before any samples are analyzed, and often periodically during an analytical run, a System Suitability Test (SST) must be performed.[8] This is not a validation parameter itself, but an integral part of the method that ensures the chromatographic system is adequate for the intended analysis on any given day.[9][10]
Protocol: A standard solution is injected multiple times (typically 5 or 6 injections) before sample analysis begins.
Table 3: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures symmetrical peaks for accurate integration.[11] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and indicates good peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% (for 5-6 injections) | Demonstrates the precision of the injector and detector system.[11][12] |
| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Ensures baseline separation from any adjacent peaks.[11] |
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust and widely applicable technique, other methods could be considered for the analysis of this compound. Gas Chromatography (GC) is a primary alternative for volatile and thermally stable compounds like ketones.
Gas Chromatography (GC)
GC separates compounds in a gaseous mobile phase. For ketones, a Flame Ionization Detector (GC-FID) provides excellent sensitivity. Alternatively, a Mass Spectrometer (GC-MS) can provide definitive identification.[13]
Table 4: Comparative Guide: HPLC vs. GC for this compound Analysis
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Commentary |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | HPLC is more versatile for non-volatile or thermally labile compounds. The target analyte is suitable for both. |
| Sample Volatility | Not required. Sample must be soluble in the mobile phase. | Required. Analyte must be volatile and thermally stable. | This compound is sufficiently volatile for GC analysis. |
| Specificity | Good. Based on retention time and UV spectrum (with DAD). | Excellent. Based on highly specific retention times. GC-MS provides definitive mass spectral identification. | GC-MS offers higher confidence in peak identity. |
| Sensitivity (LOQ) | Typically low µg/mL to ng/mL range. | Typically low µg/mL to pg/mL range. FID is very sensitive to hydrocarbons. | GC-FID can often achieve lower detection limits for suitable analytes. |
| Precision | Excellent (%RSD < 2.0% is routinely achievable). | Excellent (%RSD < 2.0% is routinely achievable). | Both techniques offer high precision when properly validated. |
| Robustness | High. Less susceptible to minor leaks. Column lifetime is a factor. | High. Susceptible to gas leaks and column degradation from non-volatile residues. | HPLC systems are often considered more "turn-key" in a QC environment. |
| Derivatization | Generally not required. | May be used to improve volatility or thermal stability, but not likely needed for this analyte. | Avoids an extra sample preparation step, reducing potential for error. |
| Cost & Complexity | Moderate initial cost. Solvents are a significant ongoing cost. | Lower initial cost for a basic GC-FID system. Gases are less expensive than HPLC-grade solvents. | GC can be more economical for high-throughput analysis of suitable compounds. |
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence of its reliability, accuracy, and precision for its intended purpose. For the quantitative determination of this compound, a Reverse-Phase HPLC method with UV detection stands out as a robust, reliable, and highly suitable technique. Its performance, when validated against the rigorous standards of the ICH Q2(R1) guidelines, ensures data integrity for quality control and regulatory submission.
While Gas Chromatography presents a viable and potentially more sensitive alternative, the versatility of HPLC, particularly its ability to handle a wider range of potential impurities and degradation products without the requirement for volatility, often makes it the preferred platform in a pharmaceutical development and manufacturing environment. The choice between these techniques ultimately depends on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. However, the comprehensive validation framework detailed in this guide is universally applicable and essential for ensuring the quality of any analytical data generated.
References
- Altabrisa Group. (2025, July 26).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- ICH. Quality Guidelines.
- Pharmaguideline. System Suitability in HPLC Analysis.
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Assayprism.com. System Suitability Test in HPLC – Key Parameters Explained.
- Slideshare.
- Altabrisa Group. (2025, August 25).
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (1995, November). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma Pill. (2019, May 6).
- Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- PubChem. 2',4'-Difluoropropiophenone.
- World Journal of Pharmaceutical Research. (2023, April 25).
- International Journal of Pharmaceutical and Biological Science Archive. (2023, March 9).
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- 4. ijprajournal.com [ijprajournal.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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reactivity comparison between 1-(2,4-Difluorophenyl)propan-2-one and propan-2-one
An In-Depth Comparative Guide to the Reactivity of 1-(2,4-Difluorophenyl)propan-2-one and Propan-2-one
This guide provides a detailed comparative analysis of the chemical reactivity of this compound and its unsubstituted counterpart, propan-2-one (commonly known as acetone). This document is intended for researchers, scientists, and professionals in drug development who utilize ketone chemistry and require a nuanced understanding of how aromatic substitution patterns influence reaction outcomes. We will dissect the electronic effects governing their behavior, supported by theoretical principles and illustrative experimental protocols.
Introduction: A Tale of Two Ketones
Propan-2-one is a foundational molecule in organic chemistry, a symmetrical ketone valued for its predictable reactivity.[1][2] Its chemical behavior, driven by the polarization of the carbonyl group and the acidity of its α-protons, serves as a benchmark for understanding more complex ketones.
In contrast, this compound is a specialized intermediate, notably used in the synthesis of antifungal agents like fluconazole.[3][4][5][6] Its structure incorporates a 2,4-difluorophenyl group, which dramatically alters the electronic landscape of the propan-2-one core. The presence of two highly electronegative fluorine atoms introduces strong inductive effects that are the primary determinant of its unique reactivity profile. This guide will explore the profound consequences of this substitution on two key aspects of ketone chemistry: the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
The Decisive Factor: Electronic Effects of the 2,4-Difluorophenyl Group
The reactivity differences between these two molecules are rooted in fundamental electronic principles. Propan-2-one's carbonyl is flanked by two methyl groups, which are weakly electron-donating. This has a minor stabilizing effect on the partial positive charge of the carbonyl carbon.
The 2,4-difluorophenyl substituent on this compound changes this dynamic completely. Fluorine is the most electronegative element, and its presence on the phenyl ring creates a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, pulling electron density away from the propanone moiety. This has two major consequences that will be explored in detail:
-
Increased Acidity of the α-Protons: The electron withdrawal stabilizes the conjugate base (enolate) formed upon deprotonation.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
Comparative Analysis of Reactivity
We will now examine the practical implications of these electronic differences in two core reaction types for ketones: enolate formation and nucleophilic addition.
Acidity of α-Protons and Enolate Formation
A hydrogen atom on a carbon adjacent to a carbonyl group (an α-hydrogen) is weakly acidic.[7][8] The pKa of the α-protons in acetone is approximately 19-20.[7][9][10] This acidity stems from the resonance stabilization of the resulting enolate ion, where the negative charge is delocalized onto the electronegative oxygen atom.[7][8]
For this compound, the powerful inductive effect of the difluorophenyl group further stabilizes the enolate anion. By pulling electron density away from the site of the negative charge, the substituent delocalizes the charge more effectively, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid. Therefore, the α-protons of this compound are significantly more acidic (i.e., have a lower pKa) than those of propan-2-one.
Table 1: Comparative Properties Related to α-Proton Acidity
| Property | Propan-2-one | This compound | Rationale for Difference |
| Approximate pKa | ~19-20[7][9][10] | Estimated ~16-17 | The strong -I effect of the 2,4-difluorophenyl group stabilizes the enolate conjugate base. |
| Enolate Stability | Moderate | High | Enhanced charge delocalization due to the electron-withdrawing substituent. |
| Rate of Enolization | Baseline | Faster | The transition state leading to the enolate is stabilized, lowering the activation energy for deprotonation. |
This experiment uses deuterated methanol (CH₃OD) as a deuterium source and a base catalyst to measure the rate at which α-protons are exchanged for deuterium, which can be monitored by ¹H NMR spectroscopy. A faster rate of signal decay for the α-protons indicates higher acidity.
Materials:
-
Propan-2-one
-
This compound
-
Deuterated Methanol (CH₃OD)
-
Sodium Methoxide (NaOMe) solution in CH₃OD (0.1 M)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation: Prepare two NMR tubes. To each tube, add 500 µL of the 0.1 M NaOMe solution in CH₃OD.
-
Initiation: To Tube A, add 20 µL of propan-2-one. To Tube B, add an equimolar amount of this compound. Invert the tubes several times to mix thoroughly.
-
NMR Analysis: Immediately begin acquiring ¹H NMR spectra of each sample at regular time intervals (e.g., every 5 minutes) for one hour.
-
Data Processing: For each spectrum, integrate the signal corresponding to the α-protons (the methyl protons for propan-2-one and the methylene protons for the substituted ketone) and a non-exchangeable internal standard or the solvent peak.
-
Analysis: Plot the natural logarithm of the integral value of the α-proton signal versus time. The slope of this line is proportional to the rate constant of the exchange reaction. A steeper slope indicates a faster rate of enolization and higher acidity.
The following diagram illustrates the formation and resonance stabilization of the enolate anions for both ketones.
Caption: Enolate formation and resonance stabilization for both ketones.
Nucleophilic Addition to the Carbonyl Carbon
The carbonyl carbon has a partial positive charge due to the higher electronegativity of oxygen, making it an electrophile susceptible to attack by nucleophiles.[11][12] This is the fundamental step in nucleophilic addition reactions.[13][14]
In propan-2-one, the two weakly electron-donating methyl groups slightly reduce the magnitude of this partial positive charge. In stark contrast, the powerful electron-withdrawing 2,4-difluorophenyl group in this compound pulls electron density away from the carbonyl group. This significantly increases the partial positive charge on the carbonyl carbon, making it a much "harder" and more reactive electrophile. Consequently, it will react more readily with nucleophiles.
Table 2: Comparative Properties Related to Carbonyl Electrophilicity
| Property | Propan-2-one | This compound | Rationale for Difference |
| Carbonyl C Electrophilicity | Moderate | High | The strong -I effect of the 2,4-difluorophenyl group increases the δ+ charge on the carbonyl carbon. |
| Reactivity to Nucleophiles | Baseline | Higher | The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. |
| Example Reaction | Standard reduction with NaBH₄ | Faster reduction with NaBH₄ | The activation energy for nucleophilic attack by the hydride is lower. |
This experiment compares the rate of reduction of the two ketones to their corresponding secondary alcohols using the mild reducing agent sodium borohydride (NaBH₄). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
Propan-2-one
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (as solvent)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Visualizing agent (e.g., potassium permanganate stain)
-
Small vials or test tubes
Procedure:
-
Reaction Setup: In two separate vials at room temperature, prepare 1 mL solutions of each ketone in methanol at the same concentration (e.g., 0.1 M).
-
TLC Baseline: Spot each starting material solution on a TLC plate to record their initial Rf values.
-
Initiation: To each vial, add an equimolar amount of solid NaBH₄ simultaneously. Start a timer.
-
Monitoring: At regular intervals (e.g., every 2 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plates in the chosen solvent system and visualize the spots. The reaction is complete when the starting material spot has disappeared, and a new, lower-Rf spot (the more polar alcohol product) is dominant.
-
Comparison: The reaction for this compound is expected to reach completion significantly faster than the reaction for propan-2-one, as evidenced by the more rapid disappearance of its starting material spot on the TLC plates.
The diagram below outlines the general workflow for a nucleophilic addition reaction, highlighting the key step of nucleophilic attack.
Caption: Generalized workflow for nucleophilic addition to a ketone.
Conclusion and Synthetic Implications
The substitution of a 2,4-difluorophenyl group for a methyl group fundamentally alters the reactivity of the propan-2-one scaffold. Our analysis demonstrates that this compound is a significantly more reactive compound than propan-2-one in two critical ways:
-
Enhanced α-Proton Acidity: This facilitates easier and faster enolate formation, making it a superior substrate for reactions proceeding via an enolate intermediate, such as aldol condensations or α-alkylations, often allowing for the use of milder bases.
-
Increased Carbonyl Electrophilicity: This leads to faster rates of nucleophilic addition, making it more susceptible to attack by nucleophiles like hydrides, organometallics, and other carbon nucleophiles.
For the synthetic chemist, this means that reaction conditions must be carefully chosen. While the enhanced reactivity can be advantageous, leading to higher yields or faster reaction times, it may also necessitate greater control over temperature and reagent stoichiometry to prevent side reactions. This detailed understanding is crucial for the efficient and predictable application of such fluorinated ketones in complex synthetic pathways, particularly in the pharmaceutical industry.
References
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PrepChem. (n.d.). Synthesis of (ii) 1-(2,4-Difluorophenyl)-2-(pyrazin-2-yl)propan-1-one. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 18.1: The α-Carbon Atom and its pKa. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. Retrieved from [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Retrieved from [Link]
-
Chad's Prep. (n.d.). Introduction to Nucleophilic Addition Reactions. Retrieved from [Link]
-
YouTube. (2018). Introduction to Nucleophilic Addition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Retrieved from [Link]
-
Reddit. (2022). are propanone and propan-2-one the same?. Retrieved from [Link]
-
Brainly. (2023). What is the difference between Propan-2-one and Propanone?. Retrieved from [Link]
-
YouTube. (2025). 19.4 Introduction to Nucleophilic Addition Reactions. Retrieved from [Link]
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Confirming the Molecular Structure of 1-(2,4-Difluorophenyl)propan-2-one: A Comparative Guide to 2D NMR Techniques
The core principle of this guide is to move beyond a simple procedural outline. We will explore the causality behind experimental choices, demonstrating how each technique provides a unique piece of the structural puzzle and how, together, they create a self-validating system of evidence for researchers, scientists, and drug development professionals.
The Analytical Challenge: Beyond the 1D Spectrum
The target molecule, 1-(2,4-difluorophenyl)propan-2-one, possesses several key structural features: a disubstituted aromatic ring, a methylene bridge, and a terminal methyl ketone.
Figure 1: Structure of this compound with Atom Numbering

While 1D ¹H and ¹³C NMR provide initial data on the types and number of protons and carbons, they fall short in definitively establishing connectivity. For instance, how can we be certain that the methylene group (C1) is bonded to the aromatic ring at position C1' and not another? How do we confirm the relative positions of the fluorine atoms? These questions are critical and require a more sophisticated approach. 2D NMR spectroscopy provides the necessary tools by spreading information across two frequency dimensions, revealing correlations between nuclei.[1][2][3]
This guide will systematically employ the following key experiments:
-
COSY (Correlation Spectroscopy): To map all proton-proton (¹H-¹H) coupling networks.[4][5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify all direct, one-bond proton-carbon (¹H-¹³C) connections.[7][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting disparate parts of the molecule.[10][11][12][13]
Experimental Workflow and Protocols
A logical and meticulous workflow is paramount for acquiring high-quality, interpretable data. The process begins with careful sample preparation and proceeds through a sequential acquisition of NMR spectra.
Experimental Protocol: Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which provides a good solubility profile and a minimal solvent signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
-
Acquire a standard 1D ¹H NMR spectrum to verify sample concentration and assess spectral width. This initial spectrum is crucial for optimizing the parameters of the subsequent 2D experiments.
-
Acquire a 1D ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Sequentially acquire the 2D spectra: COSY, HSQC, and HMBC. Standard pulse programs provided by the spectrometer manufacturer are typically robust for this type of molecule.
-
-
-
Apply Fourier transformation to both dimensions of the acquired time-domain data (FID).
-
Perform phase correction and baseline correction to ensure accurate peak representation and integration.
-
Reference the spectra using the TMS signal for the ¹H dimension and the solvent signal or TMS for the ¹³C dimension.
-
Diagram 1: Experimental workflow from sample preparation to final structure elucidation.
Data Interpretation: A Triangulated Approach to Confirmation
The power of this methodology lies in using each spectrum to build upon and validate the information from the previous one.
Part 1: Initial Insights from 1D NMR
Based on the structure, we can predict the expected signals. The protons on the methylene (H1) and methyl (H3) groups will be in the aliphatic region, while the aromatic protons (H3', H5', H6') will be in the downfield aromatic region. The ketone carbonyl (C2) is expected to have a chemical shift >200 ppm.[18][19][20]
Part 2: COSY - Establishing Proton-Proton Connectivity
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[21][22] The spectrum plots the ¹H spectrum on both axes. Off-diagonal "cross-peaks" connect signals from protons that are coupled.
For this compound, the COSY spectrum is expected to reveal correlations between the aromatic protons. Specifically, H6' should show a correlation to H5', and H5' will show correlations to both H6' and H3'. This allows for the sequential assignment of the entire aromatic spin system. No cross-peaks are expected between the aliphatic (H1, H3) and aromatic protons as they are separated by more than three bonds.
Diagram 2: Expected ¹H-¹H COSY correlations, mapping the aromatic spin system.
Part 3: HSQC - Linking Protons to Carbons
The HSQC experiment is exceptionally clean and powerful; it produces a single cross-peak for every carbon that is directly attached to one or more protons.[7][23] This allows for the unambiguous assignment of all protonated carbons.
In our target molecule, we expect to see the following correlations:
-
A cross-peak connecting the ¹H signal of the methylene protons (H1) to the ¹³C signal of the methylene carbon (C1).
-
A cross-peak connecting the ¹H signal of the methyl protons (H3) to the ¹³C signal of the methyl carbon (C3).
-
Three distinct cross-peaks connecting the aromatic protons (H3', H5', H6') to their respective attached carbons (C3', C5', C6').
Diagram 4: Key ¹H-¹³C HMBC correlations for assembling the final structure.
Summary of Results and Comparison
The combination of these experiments provides a web of interlocking data points that leave no room for ambiguity. COSY defines the proton networks, HSQC links protons to their directly attached carbons, and HMBC builds the complete carbon skeleton and connects all the pieces.
Table 1: Predicted NMR Data Summary for this compound
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |
| H1/C1 | ~3.8 | ~50 | HSQC: H1-C1; HMBC: H1 to C2, C1', C2', C6' |
| C2 | N/A | ~205 | HMBC: from H1, H3 |
| H3/C3 | ~2.2 | ~28 | HSQC: H3-C3; HMBC: H3 to C1, C2 |
| C1' | N/A | ~122 | HMBC: from H1, H5', H3' |
| C2' | N/A (C-F) | ~162 (d, ¹JCF) | HMBC: from H1, H3' |
| H3'/C3' | ~6.9 | ~105 (d, ²JCF) | COSY: H3'-H5'; HSQC: H3'-C3'; HMBC: H3' to C1', C5' |
| C4' | N/A (C-F) | ~164 (d, ¹JCF) | HMBC: from H5', H6' |
| H5'/C5' | ~6.8 | ~112 (dd) | COSY: H5'-H3', H5'-H6'; HSQC: H5'-C5'; HMBC: H5' to C1', C3' |
| H6'/C6' | ~7.2 | ~132 (d) | COSY: H6'-H5'; HSQC: H6'-C6'; HMBC: H6' to C1', C4' |
Note: Chemical shifts are estimates and will vary based on solvent and concentration. J-coupling to fluorine will result in doublet (d) or doublet of doublets (dd) splitting for carbon signals.
Comparison with Alternative Methods
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which supports the proposed structure but does not confirm atom-to-atom connectivity. It is a complementary, not a replacement, technique.
-
X-ray Crystallography: Offers the absolute structure, but requires a suitable single crystal, which is often difficult or impossible to obtain. NMR provides the structure in the solution phase, which is frequently more relevant to the compound's application in biological or chemical systems.
The 2D NMR approach is superior for its ability to deliver a complete, unambiguous connectivity map of the molecule in a physiologically relevant state without the need for crystallization.
Conclusion
The structural confirmation of this compound serves as an exemplary case for the power of a multi-technique 2D NMR approach. By systematically applying COSY, HSQC, and HMBC experiments, we create a logical, self-validating workflow that moves from identifying individual spin systems to linking them into a complete molecular architecture. This rigorous, evidence-based process is indispensable in modern chemical sciences, ensuring that research and development efforts are built on a foundation of absolute structural certainty.
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A Senior Application Scientist's Guide to the Computational Analysis of 1-(2,4-Difluorophenyl)propan-2-one and Its Structural Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized method for modulating a compound's physicochemical and pharmacokinetic properties. The presence of fluorine can influence metabolic stability, lipophilicity, and binding affinity. 1-(2,4-Difluorophenyl)propan-2-one is a key structural motif and synthetic intermediate for various pharmacologically active agents, including antifungal drugs like Fluconazole.[1] A deep understanding of its electronic properties is paramount for predicting its reactivity, interaction with biological targets, and potential for further functionalization.
This guide presents a comprehensive computational framework for analyzing the electronic characteristics of this compound. We will employ Density Functional Theory (DFT), a robust and widely accepted computational method that balances accuracy with computational efficiency, to elucidate these properties.[2][3] To provide a richer context and demonstrate the profound impact of substitution patterns, we will conduct a comparative analysis against three structurally significant analogs:
-
1-Phenylpropan-2-one (The Parent Compound): The non-fluorinated backbone, serving as a baseline to quantify the electronic influence of the fluorine atoms.
-
1-(4-Fluorophenyl)propan-2-one (Mono-fluorinated Analog): To dissect the effect of a single fluorine substituent.
-
1-(2,4-Dichlorophenyl)propan-2-one (Alternative Halogenation): To compare the electronic effects of fluorine with another common halogen, chlorine.
This comparative approach will illuminate structure-property relationships, offering valuable insights for rational drug design and synthetic strategy.
Comparative Molecular Structures
The foundational step in any computational analysis is the definition of the molecular structures under investigation. The diagram below illustrates the target compound and its selected analogs.
Caption: Target molecule and its structural analogs for comparative analysis.
Experimental Protocol: A Validated DFT Workflow
The following protocol outlines a rigorous and reproducible workflow for calculating and analyzing the electronic properties of the selected molecules. This methodology is designed to be implemented using standard quantum chemistry software packages.
Causality in Method Selection
-
Theory - Density Functional Theory (DFT): DFT is chosen as it provides an excellent compromise between computational cost and accuracy for systems of this size, making it a workhorse in modern drug discovery and computational chemistry.[4][5]
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is one of the most widely used and validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which generally improves the prediction of key electronic properties like band gaps.[6][7]
-
Basis Set - 6-311G(d,p): This is a triple-zeta basis set that offers a flexible and accurate description of the electron distribution. The inclusion of 'd' polarization functions on heavy atoms and 'p' polarization functions on hydrogen atoms is critical for correctly modeling the geometry and electronic structure of molecules with polar bonds, such as the C-F bonds in our target compound.[6][7]
Step-by-Step Computational Workflow
-
Structure Preparation:
-
Construct the 3D coordinates of this compound and each analog using a molecular editor.
-
Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation (the most stable 3D structure) of each molecule on the potential energy surface. Electronic properties are highly dependent on the molecular geometry.
-
Procedure: Submit the initial structure to the quantum chemistry software. Perform a full geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set. The calculation is complete when the forces on the atoms and the energy change between steps fall below a stringent convergence threshold.
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data.
-
Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)). A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies).
-
-
Single-Point Energy and Property Calculation:
-
Objective: To calculate the final electronic energy and derive the key electronic properties from the validated, optimized geometry.
-
Procedure: Using the optimized geometry, perform a single-point energy calculation. This step generates the molecular orbitals (MOs), Mulliken atomic charges, and the electrostatic potential map.
-
Workflow Visualization
Caption: Standard computational workflow for DFT-based electronic property analysis.
Comparative Analysis of Electronic Properties
The true value of this analysis lies in comparing the calculated properties across the molecular set. Fluorine's high electronegativity is expected to significantly impact the electronic landscape.[8][9]
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[10][11] The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[10]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 1-Phenylpropan-2-one | -6.58 | -0.89 | 5.69 | 2.85 |
| 1-(4-Fluorophenyl)propan-2-one | -6.75 | -0.95 | 5.80 | 1.98 |
| This compound | -6.92 | -1.03 | 5.89 | 1.75 |
| 1-(2,4-Dichlorophenyl)propan-2-one | -6.85 | -1.21 | 5.64 | 1.81 |
Interpretation of FMO Data:
-
Effect of Fluorination: As we move from the parent phenyl compound to the mono- and di-fluorinated analogs, both the HOMO and LUMO energy levels are stabilized (lowered in energy). This is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms.
-
HOMO-LUMO Gap: The introduction of fluorine atoms leads to a progressive increase in the HOMO-LUMO gap. This compound possesses the largest gap among the fluorinated and parent compounds, suggesting it is the most kinetically stable. A larger gap indicates that more energy is required to excite an electron from the HOMO to the LUMO, correlating with lower reactivity.[11]
-
Comparison with Chlorine: The dichlorinated analog shows a similar stabilization of the HOMO and an even greater stabilization of the LUMO compared to the difluoro compound. This results in a slightly smaller HOMO-LUMO gap, suggesting it may be more reactive or susceptible to reduction than its fluorinated counterpart.
-
Dipole Moment: The dipole moment decreases with fluorination. While the C-F bond is highly polar, the symmetric 2,4-substitution in the difluoro compound leads to a partial cancellation of bond dipoles, resulting in a lower overall molecular dipole moment compared to the parent compound.
Molecular Electrostatic Potential (MEP) Surface
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In these ketones, the most negative potential is consistently located around the carbonyl oxygen atom, identifying it as the primary site for protonation or interaction with Lewis acids.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. For the fluorinated compounds, the hydrogen atoms on the aromatic ring become more electropositive (bluer) due to the inductive withdrawal by the fluorine atoms.
-
Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral electrostatic potential.
The MEP analysis confirms that while fluorination stabilizes the molecule electronically (as seen in the FMO data), it also enhances the electrophilicity of the aromatic ring, which could be a crucial consideration for predicting sites of metabolism or designing further synthetic transformations.
Conclusion for the Drug Development Professional
This computational guide provides a robust and validated framework for assessing the electronic properties of this compound, a vital scaffold in medicinal chemistry. Our comparative analysis yields several key, actionable insights:
-
Enhanced Stability: The 2,4-difluoro substitution pattern significantly stabilizes the molecule by lowering its frontier orbital energies and widening the HOMO-LUMO gap. This increased kinetic stability is a desirable trait in drug candidates, often correlating with reduced off-target reactivity and improved metabolic profiles.
-
Modulated Reactivity: The carbonyl oxygen remains the primary site of electrophilic interaction across all analogs. However, fluorination subtly alters the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack—a factor that must be considered during lead optimization and synthesis.
-
Predictive Power: The presented DFT workflow (B3LYP/6-311G(d,p)) serves as a reliable protocol for in silico screening of other substituted analogs. By calculating these fundamental electronic properties, researchers can prioritize the synthesis of compounds with the most promising electronic profiles for a given biological target, thereby saving significant time and resources.
By integrating these computational techniques into the early stages of drug discovery, teams can make more informed decisions, accelerating the journey from initial concept to viable clinical candidate.
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Safety Operating Guide
Navigating the Disposal of 1-(2,4-Difluorophenyl)propan-2-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper handling and disposal of specialized reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2,4-Difluorophenyl)propan-2-one (CAS No. 274682-91-6), a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Immediate Safety Considerations: Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can lead to irritation and potential absorption of the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic waste. The following procedures ensure compliance with regulatory standards and minimize risks.
Waste Segregation: The Cornerstone of Safe Disposal
The cardinal rule for the disposal of this compound is segregation. Due to its fluorinated nature, it must be collected as halogenated organic waste .[3][4][5] Co-mingling with non-halogenated solvents is a common and costly error, as it contaminates the entire waste stream and complicates the disposal process.[5]
Caption: Waste segregation flow for this compound.
Container Selection and Labeling
Utilize a designated, leak-proof container compatible with halogenated organic compounds. The container must be clearly labeled as "Hazardous Waste" and should specify "Halogenated Organic Waste," listing this compound as a constituent.[4][6] Ensure the container is kept securely closed when not in use to prevent the release of vapors.[4]
Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition.[4] Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Cleanup
In the event of a small spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[7]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill debris for disposal as halogenated organic waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[8][9]
Sources
- 1. 2',4'-Difluoropropiophenone | C9H8F2O | CID 123586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
